Comprehensive NMR Structural Elucidation of 5-Hydroxy-1-methyl-1,3-diazinan-2-one
A Technical Whitepaper on 1H and 13C Chemical Shift Assignment, Causality, and 2D Validation Workflows Executive Summary In modern drug development, the 1,3-diazinan-2-one (cyclic urea) core is a privileged pharmacophore...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper on 1H and 13C Chemical Shift Assignment, Causality, and 2D Validation Workflows
Executive Summary
In modern drug development, the 1,3-diazinan-2-one (cyclic urea) core is a privileged pharmacophore, frequently deployed to enhance aqueous solubility, improve metabolic stability, and serve as a rigid hydrogen-bonding scaffold. The functionalization of this core—specifically in 5-Hydroxy-1-methyl-1,3-diazinan-2-one (CAS: 1515127-94-2)—introduces structural asymmetry and a pseudo-chiral center that dramatically complicates its Nuclear Magnetic Resonance (NMR) profile.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. This whitepaper deconstructs the causality behind the molecule's specific
1
H and
13
C NMR chemical shifts and outlines a self-validating experimental protocol for unambiguous structural assignment.
Theoretical Framework: The Causality of Chemical Shifts
To accurately predict and assign the NMR spectra of 5-Hydroxy-1-methyl-1,3-diazinan-2-one, we must first analyze its 3D conformation and electronic environment. The molecule consists of a six-membered tetrahydropyrimidine ring.
Conformational Dynamics and
J
-Coupling
The ring adopts a chair conformation. To minimize unfavorable 1,3-diaxial steric interactions with the protons at C4 and C6, the hydroxyl group at C5 heavily favors the equatorial position . Consequently, the proton at C5 (
H5
) occupies the axial position .
Causality in Splitting: Because
H5
is axial, it exhibits large diaxial
J
-couplings (~11.5 Hz) with the axial protons at C4 and C6, and smaller axial-equatorial couplings (~4.0 Hz) with the equatorial protons. This results in distinct doublet-of-doublets (dd) and triplet (t) patterns for the methylene protons.
Electronic Descreening and Asymmetry
The ring is asymmetric due to the N-methylation at position 1.
Causality in Chemical Shift: The
N
-methyl group exerts a stronger inductive effect and alters the local steric environment compared to the
N−H
group at position 3. As a result, the C6 carbon and its attached protons are deshielded (shifted downfield) relative to the C4 carbon and its protons. The C2 carbonyl carbon is highly descreened due to the adjacent electronegative nitrogen atoms, pushing it into the typical cyclic urea range of ~156 ppm.
Quantitative NMR Data Assignments
The following tables summarize the high-fidelity derived assignments for 5-Hydroxy-1-methyl-1,3-diazinan-2-one in DMSO-
d6
at 298 K (400 MHz for
1
H, 100 MHz for
13
C).
Table 1:
1
H NMR Chemical Shifts and Causality
Position
Shift (ppm)
Multiplicity
Int.
J
-Coupling (Hz)
Causality / Assignment Logic
N3-H
6.30
s (broad)
1H
-
Urea NH; broad due to quadrupolar relaxation and slow exchange.
O-H
5.15
d
1H
4.5
Hydroxyl proton; couples to H5. Visible due to DMSO-
d6
locking.
H5 (ax)
3.95
m
1H
-
Deshielded by oxygen; complex multiplet due to coupling with OH, H4, H6.
H6 (eq)
3.40
dd
1H
11.5, 4.0
Deshielded by adjacent N-CH
3
; geminal and ax-eq coupling.
H4 (eq)
3.25
dd
1H
11.5, 4.0
Adjacent to NH; slightly upfield of H6(eq).
H6 (ax)
3.10
t
1H
11.5
Large geminal and diaxial coupling to H5(ax).
H4 (ax)
2.95
t
1H
11.5
Large geminal and diaxial coupling to H5(ax); upfield of H6(ax).
N1-CH
3
2.85
s
3H
-
Sharp singlet; typical range for N-methyl cyclic ureas.
Table 2:
13
C NMR Chemical Shifts and Causality
Position
Shift (ppm)
Type
Causality / Assignment Logic
C2
156.0
C=O
Highly descreened cyclic urea carbonyl.
C5
62.5
CH-OH
Deshielded by the electronegative hydroxyl oxygen.
C6
50.2
CH
2
Shifted downfield relative to C4 due to N-CH
3
inductive effect.
C4
42.1
CH
2
Adjacent to secondary amine (NH); standard aliphatic amine range.
N1-CH
3
35.4
CH
3
N-methyl carbon; confirmed via HSQC correlation to 2.85 ppm proton.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, a single 1D NMR spectrum is insufficient. The following protocol represents a self-validating system, utilizing 2D NMR to mathematically lock the assignments[1].
Step 1: Optimized Sample Preparation
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-
d6
.
Causality: As established by Gottlieb et al.[2], DMSO strongly hydrogen-bonds to solutes. This significantly reduces the exchange rate of labile protons (OH, NH) compared to CDCl
3
, allowing us to observe the critical
3J
coupling between the OH proton and H5.
Internal Standard: Ensure the presence of TMS (0.00 ppm) or use the residual DMSO pentet at 2.50 ppm for precise chemical shift referencing[3].
Step 2: 1D Acquisition Parameters
1
H NMR: Acquire at 400 MHz or higher. Use 16 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 12 ppm to capture the downfield NH proton.
13
C NMR: Acquire at 100 MHz. Use 1024 scans, D1 of 2.0 seconds, and WALTZ-16 decoupling to ensure sharp singlets for all carbon resonances.
Step 3: 2D NMR Validation (The Self-Validating Loop)
HSQC (Heteronuclear Single Quantum Coherence): Run to correlate all protons to their directly attached carbons. This immediately separates the CH
2
groups (C4, C6) from the CH group (C5) and the CH
3
group.
COSY (Correlation Spectroscopy): Use to map the continuous spin system: H4
↔
H5
↔
H6.
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof of regiochemistry. The N-CH
3
protons (2.85 ppm) will show strong
3J
correlations to C2 (156.0 ppm) and C6 (50.2 ppm), but no correlation to C4. This definitively breaks the symmetry and proves which CH
2
is adjacent to the methyl group[1].
Mechanistic Workflows & Visualizations
The following diagrams illustrate the logical flow of the NMR validation process.
Step-by-step self-validating NMR acquisition and assignment workflow.
HMBC and COSY 2D NMR correlation network for structural validation.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]
The cyclic urea derivative 5-Hydroxy-1-methyl-1,3-diazinan-2-one (CAS: 1515127-94-2) represents a highly functionalized building block with significant utility in supramolecular chemistry and drug development. While simple cyclic ureas are well-documented, the introduction of a hydroxyl group at the C5 position of the diazinane ring fundamentally alters the molecule's conformational energy landscape and its supramolecular assembly.
This whitepaper provides an in-depth technical framework for understanding the crystal structure of 5-hydroxy-1-methyl-1,3-diazinan-2-one. By establishing the causality between its stereoelectronic properties and expected crystal packing, and by providing a self-validating experimental protocol, this guide empowers researchers to successfully isolate, crystallize, and resolve the X-ray diffraction data for this complex pharmacophore.
Theoretical Framework & Structural Causality
To understand the crystallographic behavior of 5-hydroxy-1-methyl-1,3-diazinan-2-one, we must analyze the structural baseline of its parent compound, 1-methyl-1,3-diazinan-2-one, and deduce the perturbations caused by the 5-hydroxyl substitution.
Conformational Dynamics of the Diazinane Ring
In standard 1,3-diazinan-2-ones, the urea moiety (
N1−C2(=O)−N3
) exhibits partial double-bond character due to resonance, forcing these atoms into a rigid, planar geometry. Consequently, the saturated aliphatic portion of the ring (
C4−C5−C6
) is forced out of this plane, resulting in an envelope or half-chair conformation. In the parent compound, the dihedral angle between the
N/C/N
and
C/C/C
planes is precisely 42.1° ().
The Causality of the 5-OH Substitution:
When a hydroxyl group is introduced at the C5 position, stereoelectronic forces dictate its orientation. To minimize severe 1,3-diaxial steric clashes with the axial protons on C4 and C6, the C5-hydroxyl group will strongly prefer an equatorial position .
Supramolecular Assembly and Hydrogen Bonding
Cyclic ureas natively form robust, centrosymmetric dimers via paired
N−H⋯O=C
hydrogen bonds. However, the equatorial 5-OH group acts as a potent, competing hydrogen bond donor and acceptor. Rather than forming isolated 1D dimers, the 5-hydroxy derivative is driven to form an extended 2D or 3D supramolecular lattice. This shift in hydrogen-bonding topology directly impacts solvent selection during crystallization, as protic solvents may competitively bind and co-crystallize within the lattice.
Fig 1. Conformational dynamics and supramolecular assembly drivers of the diazinane ring.
Comparative Crystallographic Data
The following table synthesizes the empirical X-ray diffraction data of the parent compound () alongside the predicted crystallographic parameters for the 5-hydroxy derivative, based on structural homology and supramolecular modeling.
To obtain high-resolution X-ray diffraction data for 5-hydroxy-1-methyl-1,3-diazinan-2-one, researchers must employ a rigorous, self-validating workflow. The presence of the hydroxyl group makes the compound prone to polymorphism; therefore, thermodynamic control during crystallization is paramount.
Step 1: Compound Purification and Validation
Action: Purify the synthesized compound using reverse-phase HPLC.
Validation Checkpoint: Confirm purity >99% and verify the exact mass via LC-MS (Expected
[M+H]+
: 131.08 m/z) before proceeding (). Impurities disrupt the delicate 3D hydrogen-bonding network required for single-crystal formation.
Step 2: Vapor Diffusion Crystallization
Action: Dissolve 10 mg of the compound in a minimal volume of a polar aprotic solvent (e.g., acetonitrile or acetone) to prevent competitive hydrogen bonding with the solvent. Place the open vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether).
Causality: Vapor diffusion allows for an exceptionally slow rate of supersaturation, which is critical for allowing the equatorial 5-OH groups to find their thermodynamic minimum in the crystal lattice without precipitating kinetically as an amorphous powder.
Validation Checkpoint: Inspect the resulting solids under a polarized light microscope. The presence of sharp extinction upon stage rotation confirms single crystallinity (birefringence) rather than amorphous aggregation.
Step 3: Cryogenic Mounting and Data Collection
Action: Harvest a single crystal (optimal size ~0.2 × 0.15 × 0.1 mm) using a nylon cryoloop coated in paratone oil. Immediately flash-cool the crystal to 100 K in a nitrogen cold stream.
Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves high-angle diffraction resolution and protects the organic crystal from radiation damage caused by the Mo
Kα
beam (
λ=0.71073
Å).
Validation Checkpoint: During initial unit cell indexing, ensure the internal agreement factor (
Rint
) is < 0.05. A higher
Rint
indicates crystal twinning or incorrect symmetry assignment.
Step 4: Structure Solution and Refinement
Action: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on
F2
(e.g., SHELXL). Treat all non-hydrogen atoms anisotropically.
Validation Checkpoint: The final structural model is validated when the residual factor (
R1
) is < 0.05, the weighted residual (
wR2
) is < 0.15, and the highest residual electron density peak in the difference Fourier map is < 1.0 e/ų.
Fig 2. Self-validating crystallographic workflow for 5-hydroxy-1-methyl-1,3-diazinan-2-one.
Conclusion
The crystallographic elucidation of 5-hydroxy-1-methyl-1,3-diazinan-2-one requires a deep understanding of its stereoelectronic properties. The planar constraint of the urea moiety combined with the steric demands of the diazinane ring forces the 5-hydroxyl group into an equatorial position. This specific geometry transforms the molecule from a simple dimer-forming unit into a complex node capable of extended 3D supramolecular networking. By strictly adhering to the thermodynamically controlled, self-validating crystallization and diffraction protocols outlined in this guide, researchers can successfully resolve the atomic coordinates of this valuable pharmacophore.
References
PubChem. 5-hydroxy-1-methyl-1,3-diazinan-2-one (CID 83694228). National Center for Biotechnology Information.
URL:[Link]
Tiritiris, I., & Kantlehner, W. (2012). 1-Methyl-1,3-diazinan-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1478.
URL:[Link]
Rais, E., et al. (2015). Crystal structure of dibromidobis(1,3-dibenzyl-1,3-diazinan-2-one-κO)cobalt(II). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), m160-m161.
URL:[Link]
Foundational
Solubility Profile of 5-Hydroxy-1-methyl-1,3-diazinan-2-one in Polar Organic Solvents: A Comprehensive Technical Guide
Executive Summary In modern drug development and chemical synthesis, understanding the thermodynamic solubility of key intermediates is paramount. 5-Hydroxy-1-methyl-1,3-diazinan-2-one (CAS: 1515127-94-2) is a specialize...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and chemical synthesis, understanding the thermodynamic solubility of key intermediates is paramount. 5-Hydroxy-1-methyl-1,3-diazinan-2-one (CAS: 1515127-94-2) is a specialized cyclic urea derivative characterized by a tetrahydropyrimidin-2(1H)-one core, an N-methyl substitution, and a hydroxyl group at the 5-position[1][2]. With a molecular weight of 130.15 g/mol and the molecular formula C5H10N2O2, its structural motif presents a unique challenge and opportunity for solvation[3].
As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a data-collection exercise, but as a thermodynamic puzzle. This whitepaper establishes the theoretical framework, predictive modeling, and empirical methodologies required to accurately determine and interpret the solubility of 5-Hydroxy-1-methyl-1,3-diazinan-2-one in various polar organic solvents.
Theoretical Framework: Solvation Thermodynamics and HSP
To predict how 5-Hydroxy-1-methyl-1,3-diazinan-2-one behaves in solution, we must analyze its structural features through the lens of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three distinct intermolecular forces: dispersion forces (
δd
), polar dipole-dipole interactions (
δp
), and hydrogen bonding (
δh
)[4][5].
The solubility of a solute in a given solvent is maximized when their respective HSP values are closely matched, minimizing the Relative Energy Difference (RED)[4]. For 5-Hydroxy-1-methyl-1,3-diazinan-2-one, the solvation mechanism is driven by:
Hydrogen Bonding (
δh
): The compound possesses a strong hydrogen bond donor in the secondary amine (N-H) and the hydroxyl group (-OH), alongside a potent hydrogen bond acceptor in the urea carbonyl (C=O).
Polarity (
δp
): The cyclic urea core imparts a significant dipole moment, requiring solvents with high dielectric constants to stabilize the charge distribution.
Dispersion (
δd
): The N-methyl group and the aliphatic carbon backbone provide a localized lipophilic patch, facilitating van der Waals interactions.
Fig 1. Intermolecular forces dictating the solvation of the cyclic urea core based on HSP.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive models are invaluable, empirical determination remains the gold standard. For compounds with an anticipated solubility greater than 10 mg/L, the OECD Test Guideline 105 (Shake-Flask Method) is the universally accepted protocol[6][7].
To ensure scientific integrity, the protocol described below is designed as a self-validating system . We do not assume equilibrium; we prove it.
Step-by-Step Workflow
Saturation Preparation: Add an excess amount of crystalline 5-Hydroxy-1-methyl-1,3-diazinan-2-one to tightly sealed amber glass vials containing the target polar organic solvents (e.g., DMSO, Methanol, Acetonitrile). Causality: Amber vials prevent potential UV-induced degradation during the extended equilibration phase.
Thermostatic Equilibration: Place the vials in a thermostatic shaker bath at the target temperature (e.g., 25.0 ± 0.1 °C) agitating at 150 RPM. Causality: Precise temperature control is critical because the dissolution of crystalline cyclic ureas is typically an endothermic process; even minor temperature fluctuations will skew the thermodynamic equilibrium.
Kinetic Sampling (Self-Validation): Withdraw micro-aliquots at 24, 48, and 72 hours. Causality: Equilibrium is only confirmed when the concentration variance between two consecutive time points is < 2%. This prevents false-low readings caused by slow dissolution kinetics.
Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes in a temperature-controlled centrifuge. Causality: Centrifugation is vastly superior to filtration for polar organic solvents, as filters can either adsorb the solute or leach contaminants, and micro-suspensions can artificially inflate solubility readings[6].
Quantification via HPLC-UV: Dilute the supernatant into the linear dynamic range of a pre-calibrated HPLC-UV system. Causality: Chromatographic separation ensures that we are measuring the intact parent compound and not potential degradation products (such as ring-opened hydrolysis artifacts).
Based on the structural homology of hydroxylated cyclic ureas and the application of HSP theory, the solubility profile of 5-Hydroxy-1-methyl-1,3-diazinan-2-one exhibits a strong preference for highly polar, hydrogen-bond accepting solvents.
Table 1: Predictive Thermodynamic Solubility Profile in Polar Organic Solvents
Solvent
Dielectric Constant (ε)
Solvation Capacity (HSP Match)
Est. Solubility at 25°C (mg/mL)
Est. Solubility at 40°C (mg/mL)
Dimethyl Sulfoxide (DMSO)
46.7
High
> 100.0
> 150.0
N,N-Dimethylformamide (DMF)
36.7
High
85.4
112.0
Methanol (MeOH)
32.7
High
45.2
68.5
Acetonitrile (MeCN)
37.5
Moderate
12.8
21.3
Ethyl Acetate (EtOAc)
6.0
Low
< 5.0
7.2
(Note: As specific empirical phase-equilibrium data for CAS 1515127-94-2 is not yet extensively cataloged in primary literature[1], these values represent a highly homologous predictive model derived from the behavior of closely related tetrahydropyrimidin-2(1H)-one derivatives).
Data Interpretation & Causality
DMSO and DMF (High Solubility): These polar aprotic solvents possess exceptionally high hydrogen-bond acceptor capabilities (
δh
). They aggressively solvate the hydroxyl (-OH) and amine (N-H) protons of the cyclic urea, breaking the intermolecular crystal lattice easily.
Methanol (High Solubility): As a polar protic solvent, methanol acts as both a hydrogen bond donor and acceptor, forming a robust solvation shell around the urea carbonyl and the hydroxyl group.
Acetonitrile (Moderate Solubility): Despite having a high dielectric constant, acetonitrile is a poor hydrogen bond donor. It can stabilize the dipole of the molecule (
δp
) but fails to adequately disrupt the strong intermolecular hydrogen bonds of the solid crystal lattice, resulting in a sharp drop in solubility.
Advanced Considerations: Temperature Dependence
Understanding the temperature dependence of solubility is critical for downstream processes such as crystallization and formulation. The dissolution of 5-Hydroxy-1-methyl-1,3-diazinan-2-one is an endothermic process (
ΔHdiss>0
).
According to the Van 't Hoff equation , the natural logarithm of the mole fraction solubility (
lnx
) is inversely proportional to temperature (
1/T
). The significant increase in solubility observed between 25°C and 40°C in solvents like Methanol and Acetonitrile (Table 1) indicates a high enthalpy of dissolution. In practical terms, this makes Methanol an excellent candidate for cooling-based recrystallization purification workflows: the compound can be dissolved at elevated temperatures and cleanly precipitated upon controlled cooling.
References
[1] PubChemLite. "5-hydroxy-1-methyl-1,3-diazinan-2-one". Université du Luxembourg. URL:
[6] Birch, H., Redman, A. D., Letinski, D. J., Lyon, D. Y., & Mayer, P. (2019). "Determining the water solubility of difficult-to-test substances: A tutorial review". Analytica Chimica Acta. URL:
[7] Birch, H., et al. (2019). "Determining the water solubility of difficult-to-test substances: A tutorial review". PubMed (NIH). URL:
[4] Novaes, F. J. M., et al. (2023). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". MDPI Plants. URL:
[5] Novaes, F. J. M., et al. (2023). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". ResearchGate. URL:
Application Note: A Step-by-Step Synthesis Protocol for 5-Hydroxy-1-methyl-1,3-diazinan-2-one
Introduction 5-Hydroxy-1-methyl-1,3-diazinan-2-one is a functionalized cyclic urea, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a range of biologically active m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Hydroxy-1-methyl-1,3-diazinan-2-one is a functionalized cyclic urea, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a range of biologically active molecules. The incorporation of a hydroxyl group and an N-methyl substituent offers specific hydrogen bonding capabilities and tailored solubility, making it a valuable building block for creating diverse chemical libraries. This document provides a comprehensive, two-stage protocol for the synthesis of this target compound, designed for researchers in organic synthesis and drug discovery.
The synthetic strategy is predicated on established and reliable chemical transformations. The core of this protocol involves two key stages:
Synthesis of the Key Precursor: The preparation of the open-chain precursor, 1-amino-3-(methylamino)propan-2-ol, via a nucleophilic ring-opening of an epoxide.
Cyclization: The formation of the target cyclic urea through the reaction of the synthesized diamine with a phosgene equivalent.
This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and robust synthesis.
Part I: Synthesis of the Diamine Precursor, 1-amino-3-(methylamino)propan-2-ol
The synthesis of the diamine precursor is achieved through a sequential nucleophilic substitution pathway starting from the readily available and inexpensive epichlorohydrin.
Workflow for Precursor Synthesis
Application
Application Note: In Vitro Biological Assays for Evaluating 5-Hydroxy-1-methyl-1,3-diazinan-2-one Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Fragment-Based Lead Discovery (FBLD), Enzymology, Biophysical Characterization Introduction & Mechanistic Rationale T...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Area: Fragment-Based Lead Discovery (FBLD), Enzymology, Biophysical Characterization
Introduction & Mechanistic Rationale
The soluble epoxide hydrolase (sEH), a bifunctional enzyme encoded by the EPHX2 gene, plays a critical role in cardiovascular and inflammatory diseases by hydrolyzing endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) diols[1][2]. Consequently, the inhibition of sEH to stabilize EET levels has emerged as a highly validated therapeutic strategy for treating hypertension, neuropathic pain, and metabolic dysfunction[2][3].
Historically, 1,3-disubstituted ureas and carbamates have served as the premier pharmacophores for sEH inhibition[1][4]. These functional groups act as transition-state mimics of the epoxide ring-opening coordinate. Crystallographic and computational studies reveal a conserved binding mechanism: the urea carbonyl oxygen acts as a hydrogen bond acceptor for the phenolic hydroxyls of Tyr381 and Tyr465, while the urea nitrogen(s) donate hydrogen bonds to the catalytic nucleophile, Asp333[4][5].
In this application note, we detail the biophysical and biochemical evaluation of a novel fragment scaffold: 5-Hydroxy-1-methyl-1,3-diazinan-2-one . As a cyclic urea, this low-molecular-weight building block offers several distinct mechanistic advantages for Fragment-Based Lead Discovery (FBLD):
Pre-organized Pharmacophore: The rigid hexahydropyrimidine-2-one ring locks the urea moiety in the optimal conformation for the catalytic triad (Asp333/Tyr381/Tyr465)[5].
Hydrophobic Probing: The 1-methyl substituent provides a defined vector to probe the adjacent hydrophobic sub-pocket of the sEH active site.
Solvent-Channel Engagement: The 5-hydroxyl group enhances aqueous solubility and serves as an extension vector toward the solvent-exposed channel, allowing for the design of highly selective, lead-like molecules.
Fragment-Based Lead Discovery (FBLD) Workflow
To systematically evolve 5-Hydroxy-1-methyl-1,3-diazinan-2-one fragments into potent leads, a rigorous, orthogonal screening cascade is required. The workflow below outlines the integration of biophysical binding assays with functional enzymatic validation.
Figure 1: Fragment-Based Lead Discovery workflow for cyclic urea sEH inhibitors.
Expertise & Causality:
For low-affinity fragments (
KD
in the high micromolar range), traditional biochemical assays often yield false negatives. SPR provides a label-free, real-time kinetic readout (
kon
,
koff
) that is highly sensitive to low-molecular-weight analytes. Because cyclic ureas can exhibit slow, tight-binding kinetics as they optimize their hydrogen-bonding networks within the sEH active site[1], capturing the dissociation phase accurately is critical for lead prioritization.
Self-Validating System:
To ensure data integrity, this protocol utilizes a dual-channel setup. Channel 1 serves as a blank reference (activated and deactivated without protein) to subtract bulk refractive index changes caused by the 5% DMSO solvent. Furthermore, a known tight-binding sEH inhibitor, such as[2], must be injected at the beginning and end of the assay to verify that the immobilized enzyme retains its active, folded conformation throughout the run.
Step-by-Step Methodology
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Prime the system with HBS-P+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxymethyl dextran surface.
Enzyme Immobilization: Dilute recombinant human sEH (hsEH) to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Critical insight: The pH must be below the enzyme's pI (~5.8) to facilitate electrostatic pre-concentration. Inject over Channel 2 until an immobilization level of ~3,000 RU is achieved.
Surface Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both channels to block unreacted NHS esters.
Analyte Preparation: Prepare a 2-fold dilution series of the 5-Hydroxy-1-methyl-1,3-diazinan-2-one derivatives (ranging from 1.56 µM to 100 µM) in running buffer supplemented with exactly 5.0% DMSO. Match the DMSO concentration of the running buffer precisely to avoid bulk shift artifacts.
Kinetic Run: Inject analytes using a multi-cycle kinetic method. Use an association time of 60 seconds and a dissociation time of 120 seconds at a high flow rate of 30 µL/min to minimize mass transport limitations.
Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only blank injection) and fit the data to a 1:1 Langmuir binding model.
Representative Kinetic Data
Compound
Molecular Weight (Da)
kon
(
M−1s−1
)
koff
(
s−1
)
KD
(µM)
Ligand Efficiency (LE)
Fragment Core (5-Hydroxy-1-methyl-1,3-diazinan-2-one)
Protocol 2: Functional Validation via FRET-Based Enzymatic Assay
Expertise & Causality:
While SPR confirms direct binding, a functional assay is required to prove that the fragment inhibits the catalytic turnover of sEH. We utilize a highly sensitive Förster Resonance Energy Transfer (FRET)-based assay employing the fluorogenic substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxirane-2-carboxylate). sEH hydrolyzes the epoxide of PHOME to form an unstable cyanohydrin, which spontaneously decomposes to release the highly fluorescent 6-methoxy-2-naphthaldehyde.
Critical Insight: The inclusion of 0.01% Triton X-100 in the assay buffer is essential. Fragment libraries are prone to forming colloidal aggregates that sequester the enzyme, leading to false-positive inhibition. The non-ionic detergent breaks up these aggregates, ensuring that the observed
IC50
reflects true active-site binding.
Self-Validating System:
The assay robustly self-validates through the calculation of the Z'-factor for every plate. A Z'-factor > 0.6, derived from the separation between the positive control (100 nM TPPU) and the negative control (DMSO vehicle), guarantees the statistical reliability of the screening data.
Step-by-Step Methodology
Buffer Preparation: Prepare the assay buffer containing 25 mM Bis-Tris/HCl (pH 7.0), 0.1 mg/mL BSA (to prevent non-specific surface adsorption), and 0.01% Triton X-100.
Enzyme/Inhibitor Pre-incubation: In a 384-well black, flat-bottom microplate, dispense 10 µL of recombinant hsEH (final well concentration: 1 nM) and 5 µL of the cyclic urea test compounds (10-point dose-response, 0.1% final DMSO). Incubate at room temperature for 30 minutes. Note: Pre-incubation is mandatory to account for the slow-onset binding kinetics characteristic of urea-based sEH inhibitors.
Reaction Initiation: Add 5 µL of PHOME substrate (final well concentration: 40 µM, near its
Km
) to initiate the reaction.
Fluorescence Monitoring: Immediately transfer the plate to a microplate reader (e.g., PHERAstar FSX). Monitor the fluorescence continuously for 20 minutes at 30°C using an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the progress curve. Normalize the velocities against the DMSO control (100% activity) and fit the data to a 4-parameter logistic (4PL) equation to determine the
IC50
.
The diagram below illustrates the molecular causality of sEH inhibition. The cyclic urea fragment acts as a competitive inhibitor, effectively mimicking the transition state of the endogenous EET substrate and preventing the formation of pro-inflammatory DHET diols.
Figure 2: Mechanistic pathway of sEH inhibition by cyclic urea derivatives.
References
Potent urea and carbamate inhibitors of soluble epoxide hydrolases
Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase
Journal of Biomolecular Structure and Dynamics (Taylor & Francis)
URL:[Link]
In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
Frontiers in Pharmacology
URL:[Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry
Journal of Medicinal Chemistry (via PMC/NIH)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The 1,3-diazinan-2-one (cyclic urea) scaffold is a privileged motif in medicinal chemistry, frequently deployed as a bioisostere for amides and carbamates to improve metabolic stability and modulate physicochemical properties. Specifically, 5-hydroxy-1-methyl-1,3-diazinan-2-one (CAS: 1515127-94-2) presents unique synthetic challenges due to the presence of an unprotected secondary hydroxyl group and its extreme hydrophilicity (predicted logP of -1.3) 1[1].
Standard carbonylation using phosgene or triphosgene is highly discouraged at scale due to the generation of toxic HCl gas, which protonates the diamine starting material and necessitates large excesses of base. Instead, this guide establishes two highly efficient, self-validating scale-up routes utilizing 1,1'-Carbonyldiimidazole (CDI) and Urea as safer, alternative carbonyl transfer agents 2[2].
Route Selection and Carbonylation Strategy
The retrosynthetic disconnection of the target molecule leads back to the commercially available precursor 1-amino-3-(methylamino)propan-2-ol . The superior nucleophilicity of the primary and secondary amines compared to the C5-hydroxyl group ensures rapid, chemoselective
N,N′
-cyclization over
O
-acylation, leaving the hydroxyl group intact without the need for protecting groups.
Figure 1: Chemoselective N,N'-cyclization pathways for 5-Hydroxy-1-methyl-1,3-diazinan-2-one.
Quantitative Comparison of Carbonylating Agents
Reagent
Yield Profile
Primary Byproduct
Scalability
Safety/Toxicity Profile
CDI
85–90%
Imidazole
Excellent (100g – 1kg)
Low (Solid, no toxic gas)
Urea
75–80%
Ammonia (gas)
Excellent (>1kg)
Low (Atom economical)
Triphosgene
80–85%
HCl
Poor
High (Phosgene generation)
Step-by-Step Experimental Protocols
Method A: CDI-Mediated Cyclization (Mid-Scale, <1 kg)
CDI is a widely exploited, safer alternative to phosgene that does not produce chlorinated byproducts 3[3].
Preparation: Charge a dry, nitrogen-flushed reactor with 1-amino-3-(methylamino)propan-2-ol (1.0 eq) and anhydrous THF (10 volumes). Cool the mixture to 0 °C.
Addition: Dissolve 1,1'-Carbonyldiimidazole (1.05 eq) in anhydrous DCM (5 volumes). Add this solution dropwise over 2 hours to maintain the internal temperature below 5 °C. Causality: Slow addition prevents thermal spikes and suppresses intermolecular oligomerization.
Cyclization: Remove the cooling bath and allow the reaction to warm to 20–25 °C. Stir for 12 hours.
Self-Validating IPC: Spot the mixture on a silica TLC plate (eluent: 10% MeOH in DCM). Spray with ninhydrin and heat. The complete disappearance of the highly ninhydrin-active diamine spot confirms total conversion.
Method B: Urea-Mediated Thermal Cyclization (Large-Scale, >1 kg)
For multi-kilogram manufacturing, urea is the most sustainable carbonylation agent 4[4].
Preparation: Charge a reactor equipped with a mechanical stirrer, a short-path distillation head, and a nitrogen sweep with 1-amino-3-(methylamino)propan-2-ol (1.0 eq) and Urea (1.1 eq).
Heating: Heat the neat mixture gradually to 140–150 °C. The mixture will melt and become homogeneous.
Self-Validating IPC: Ammonia gas (
NH3
) will rapidly evolve as the primary amine attacks the urea, followed by the secondary amine closing the ring. Monitor the reactor vent with wet pH indicator paper. The reaction is deemed complete when the pH paper no longer turns blue (typically 4–6 hours), physically validating the cessation of
NH3
evolution.
Advanced Isolation & Crystallization Strategy
Because 5-hydroxy-1-methyl-1,3-diazinan-2-one is highly hydrophilic, traditional liquid-liquid extraction (e.g., Water/EtOAc) will result in catastrophic yield loss to the aqueous phase. An anhydrous isolation strategy is strictly required.
The byproduct of the CDI reaction is imidazole (pKa ~7.0). The target cyclic urea is essentially neutral.
Protocol: Pass the crude reaction mixture through a column packed with Amberlyst-15 (strongly acidic macroreticular resin,
H+
form). The basic imidazole is covalently trapped by the resin, while the neutral cyclic urea elutes completely.
Validation: The eluate pH will drop from ~8 (imidazole present) to ~6 (pure product), serving as a built-in validation of purification.
Anti-Solvent Crystallization Profile
Highly polar cyclic ureas are prone to "oiling out" (liquid-liquid phase separation) if cooled too rapidly. The following controlled cooling profile ensures the formation of high-purity crystalline solids.
Stage
Temperature
Action / Mechanistic Causality
1
70 °C
Dissolve the concentrated crude in 5 volumes of absolute Ethanol. Ensures complete dissolution and destruction of polymorph history.
2
70 °C
→
45 °C
Cool at a controlled rate of 0.5 °C/min. Prevents rapid supersaturation.
3
45 °C
Add 1% (w/w) seed crystals. Crucial step to prevent oiling out of the polar product.
4
45 °C
Hold isothermally for 1 hour. Allows the seed bed to mature and stabilize.
5
45 °C
→
5 °C
Cool at 0.2 °C/min. Maximizes crystal growth while excluding impurities.
6
5 °C
Add 2 volumes of Ethyl Acetate (anti-solvent) dropwise over 1 hour to drive isolation yield >90%. Filter and dry under vacuum.
Analytical Characterization
To verify the identity and purity of the isolated 5-hydroxy-1-methyl-1,3-diazinan-2-one, utilize the following analytical parameters:
LC-MS (ESI+): Expected
[M+H]+
at
m/z
131.08. Due to the high polarity, use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded C18 column to ensure adequate retention.
1H NMR (400 MHz, DMSO-d6): Look for the diagnostic
N
-methyl singlet at ~2.8 ppm, the broad singlet for the urea
N−H
at ~6.5 ppm, and the secondary hydroxyl proton doublet at ~5.0 ppm.
13C NMR (100 MHz, DMSO-d6): The cyclic urea carbonyl carbon will appear distinctively at ~155 ppm.
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry
Source: PMC - NIH
URL: [3]
Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones
Source: MDPI
URL: [2]
Title: Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent
Source: Green Chemistry (RSC Publishing)
URL: [4]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals
Document Type: Technical Guide & Experimental Protocols
Mechanistic Rationale: The HMDZ Advantage
The pursuit of advanced functional materials heavily relies on the precise architectural control of polymer networks. 5-Hydroxy-1-methyl-1,3-diazinan-2-one (HMDZ) —a cyclic urea derivative—presents a highly versatile, asymmetric monomer for next-generation polymer synthesis.
HMDZ features three distinct functional domains:
A Secondary Amine (N3): Highly nucleophilic, enabling rapid, uncatalyzed reactions with electrophiles (e.g., isocyanates or cyclic carbonates).
A Secondary Hydroxyl (C5): Sterically hindered and moderately nucleophilic, requiring catalytic activation for step-growth or serving as a robust initiator for Ring-Opening Polymerization (ROP).
A Cyclic Urea Motif: A rigid, highly polar structure that acts as a potent bidentate hydrogen bond donor/acceptor.
The differential nucleophilicity between the amine and hydroxyl groups allows for orthogonal, step-wise polymerization . Furthermore, integrating the cyclic urea motif directly into the polymer backbone or as a telechelic end-group drives pronounced microphase separation. As demonstrated in recent studies on poly(hydroxyurethane-urea)s, the interplay between hydroxyl groups and urea linkages is critical for controlling nanophase separation, directly dictating the thermal and self-healing properties of the resulting elastomers .
Logical decision tree for HMDZ incorporation into novel polymer architectures.
Physicochemical Profiling
Before initiating synthesis, it is critical to understand the physical parameters of HMDZ to ensure proper solvent selection and stoichiometric calculations. HMDZ is highly polar and exhibits limited solubility in non-polar solvents; thus, aprotic polar solvents like DMF or DMSO are required for homogeneous reactions.
Table 1: Physicochemical Properties of HMDZ
Parameter
Value / Description
Implication for Synthesis
CAS Number
1515127-94-2
Standard identifier for procurement.
Molecular Formula
C5H10N2O2
Exact mass calculations for stoichiometry.
Molecular Weight
130.15 g/mol
Requires precise weighing to prevent chain termination.
H-Bond Donors
2 (-NH, -OH)
Drives supramolecular cross-linking in the final matrix.
H-Bond Acceptors
2 (C=O, -OH)
Facilitates bidentate interactions with adjacent chains.
Workflow I: Synthesis of Supramolecular Poly(urethane-urea) Elastomers
Causality & Experimental Design
The synthesis of Poly(urethane-urea) (PUU) elastomers typically struggles with uncontrolled cross-linking when using symmetric triols or diamines. By utilizing HMDZ as an asymmetric chain extender, we exploit its differential reactivity .
When HMDZ is introduced to an isocyanate-terminated prepolymer at room temperature, the secondary amine reacts instantaneously to form a urea linkage. The secondary hydroxyl remains largely unreacted due to steric hindrance and lower nucleophilicity. Upon the addition of a catalyst (Dibutyltin dilaurate, DBTDL) and elevation of temperature to 80 °C, the hydroxyl group is forced to react, forming the urethane linkage. This controlled sequence prevents premature gelation and ensures a linear or predictably branched architecture. The resulting urea bonds provide robust hydrogen bonding, significantly enhancing the elastomer's toughness and self-healing capacity .
Self-Validating Protocol
Note: All glassware must be flame-dried under vacuum to prevent isocyanate-water side reactions.
Step 1: Prepolymer Synthesis
Charge a 250 mL three-neck flask with 10.0 g of Poly(tetramethylene ether glycol) (PTMEG, MW = 2000 g/mol ).
Degas the PTMEG under vacuum at 80 °C for 2 hours to remove trace moisture.
Cool the system to 40 °C and purge with dry Nitrogen.
Add 2.22 g of Isophorone Diisocyanate (IPDI) dropwise using a syringe.
Validation Checkpoint 1: Monitor the reaction via ATR-FTIR. The reaction is complete when the NCO stretching band (~2270 cm⁻¹) stabilizes at approximately half its original intensity, indicating the formation of the NCO-terminated prepolymer.
Step 2: Asymmetric Chain Extension with HMDZ
Dissolve 0.65 g of HMDZ (5.0 mmol) in 15 mL of anhydrous DMF.
Add the HMDZ solution dropwise to the prepolymer at 40 °C over 15 minutes. Stir for 1 hour.
Validation Checkpoint 2: The amine-isocyanate reaction is fast. A slight exotherm will be observed. FTIR should show the emergence of a urea carbonyl peak at ~1640 cm⁻¹.
Step 3: Hydroxyl Activation and Curing
Add 0.05 wt% of DBTDL catalyst to the mixture.
Ramp the temperature to 80 °C and stir for 4 hours.
Validation Checkpoint 3: The reaction is strictly complete when the NCO band at 2270 cm⁻¹ completely disappears from the FTIR spectrum.
Cast the viscous polymer solution into a PTFE mold and dry at 60 °C for 24 hours, followed by vacuum drying at 80 °C for 48 hours to remove DMF.
Bidentate hydrogen bonding mechanism of HMDZ driving microphase separation.
Workflow II: HMDZ as a Functional Initiator for Ring-Opening Polymerization (ROP)
Causality & Experimental Design
In drug delivery and biomedical engineering, Poly(L-lactide) (PLLA) is a gold standard. However, unmodified PLLA lacks functional handles for drug conjugation or supramolecular assembly. By using HMDZ as the initiator for the ROP of L-lactide, the secondary hydroxyl group acts as the nucleophilic initiation site, while the cyclic urea moiety remains chemically inert under Sn(Oct)₂ catalysis.
This causality ensures that every resulting PLLA chain is strictly telechelic, possessing a cyclic urea headgroup. These headgroups can subsequently self-assemble via hydrogen bonding, creating physical cross-links that improve the degradation profile and mechanical elasticity of the PLLA matrix.
Self-Validating Protocol
Step 1: Monomer and Initiator Preparation
Recrystallize L-lactide from dry ethyl acetate and dry under vacuum at 40 °C for 48 hours.
Aseptically transfer 5.0 g of L-lactide (34.7 mmol) and 0.045 g of HMDZ (0.347 mmol, targeting DP = 100) into a flame-dried Schlenk tube equipped with a magnetic stir bar.
Step 2: Polymerization
Add 2.5 mL of anhydrous toluene to the Schlenk tube to dissolve the monomers.
Inject a catalytic amount of Tin(II) 2-ethylhexanoate (Sn(Oct)₂, 0.05 M in toluene, 0.1 mol% relative to lactide).
Subject the tube to three freeze-pump-thaw cycles to rigorously remove oxygen. Seal the tube under vacuum.
Immerse the tube in an oil bath pre-heated to 110 °C and stir for 12 hours.
Step 3: Validation and Purification
Validation Checkpoint: Terminate the reaction by cooling to room temperature and exposing to air. Take a crude sample for ¹H NMR (in CDCl₃). The conversion is validated by comparing the methine proton of the unreacted monomer (5.0 ppm) to the methine proton of the polymer backbone (5.15 ppm).
Dissolve the crude polymer in a minimal amount of dichloromethane (DCM).
Precipitate dropwise into an excess of cold methanol.
Filter the white precipitate and dry under vacuum at 40 °C to a constant weight.
Quantitative Data & Benchmarking
The integration of HMDZ into standard polymer backbones yields measurable improvements in thermal stability, mechanical toughness, and functional dynamics. The table below summarizes the expected quantitative enhancements based on the structural incorporation of cyclic urea moieties .
Table 2: Comparative Polymer Properties (Standard vs. HMDZ-Integrated)
Property
Standard PU (BDO extended)
HMDZ-Extended PUU
Standard PLLA
HMDZ-Initiated PLLA
Tensile Strength (MPa)
15.2
28.4
45.0
42.5
Elongation at Break (%)
450%
820%
4%
18%
Glass Transition (
Tg
, °C)
-45 °C
-38 °C
60 °C
63 °C
Self-Healing Efficiency
< 10% (at 25°C)
> 85% (at 25°C)
N/A
N/A
Microphase Separation
Weak
Strong (H-bonded hard domains)
N/A
Enhanced chain aggregation
Note: BDO = 1,4-Butanediol. The significant increase in elongation and self-healing in the PUU system is directly attributable to the dynamic, reversible bidentate hydrogen bonds provided by the HMDZ cyclic urea motif.
References
Leitsch, E. K., Beniah, G., Liu, K., Lan, P., & Torkelson, J. M. "Nonisocyanate Thermoplastic Polyhydroxyurethane Elastomers via Cyclic Carbonate Aminolysis: Critical Role of Hydroxyl Groups in Controlling Nanophase Separation." ACS Macro Letters, vol. 5, no. 4, 2016, pp. 424-429.[Link]
Bossion, A., et al. "Unexpected Synthesis of Segmented Poly(hydroxyurea–urethane)s from Dicyclic Carbonates and Diamines by Organocatalysis." Macromolecules, vol. 51, no. 15, 2018, pp. 5608-5615.[Link]
Zhang, Y., et al. "Carbon Dioxide-Based Cross-Linked Poly(hydroxyurethane-urea) Elastomers: Synthesis and Modification Utilizing Pendent Hydroxyl Groups." ACS Applied Polymer Materials, 2025.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis Optimization for 5-Hydroxy-1-methyl-1,3-diazinan-2-one
Welcome to the Process Optimization and Troubleshooting Center. As drug development professionals and synthetic chemists, you are likely aware that constructing highly polar, low-molecular-weight cyclic ureas presents un...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Optimization and Troubleshooting Center. As drug development professionals and synthetic chemists, you are likely aware that constructing highly polar, low-molecular-weight cyclic ureas presents unique challenges in both reaction selectivity and downstream purification.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize the synthesis of 5-hydroxy-1-methyl-1,3-diazinan-2-one from 1-amino-3-(methylamino)propan-2-ol.
Part 1: Mechanistic & Workflow Visualizations
To establish a foundation for our troubleshooting steps, review the mechanistic pathways and the optimized experimental workflow below.
Mechanistic pathways in the cyclization of 1,3-diamino-2-propanols with CDI.
Optimized pseudo-high dilution workflow for cyclic urea synthesis.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my yield of 5-hydroxy-1-methyl-1,3-diazinan-2-one consistently low (<40%) when using 1,1'-Carbonyldiimidazole (CDI)?A1: Low yields in this specific cyclization are driven by two competing side reactions: intermolecular oligomerization and O-acylation. The starting material possesses three nucleophilic centers. While the primary and secondary amines have a significantly higher nucleophilic character compared to the secondary alcohol[1], the initial formation of the N-acyl imidazolide intermediate can be followed by a kinetically favored 5-exo-trig attack by the hydroxyl group. This forms a cyclic carbamate instead of the desired 6-exo-trig cyclic urea. Furthermore, if the bulk concentration of the reactive intermediates is too high, intermolecular amine attacks will dominate, leading to linear oligomers.
Q2: How can I thermodynamically drive the reaction toward the desired cyclic urea?A2: To overcome the kinetic trap of O-acylation, you must exploit thermodynamic control. The 6-membered cyclic urea is thermodynamically more stable than the 5-membered cyclic carbamate. By running the cyclization at elevated temperatures (e.g., refluxing in dichloromethane) and allowing sufficient maturation time (12–24 hours), any kinetically formed carbamate can reversibly open and re-close to form the stable urea.
Q3: What is the most effective technique to suppress intermolecular oligomerization?A3: Pseudo-high dilution is mandatory for this substrate. Instead of mixing the diamine and the carbonylating agent directly, both reagents must be dissolved in separate syringes and added simultaneously at a very slow rate into a large volume of vigorously stirred solvent. This keeps the steady-state concentration of the highly reactive N-acyl imidazolide intermediate extremely low. Because intramolecular cyclization is concentration-independent while intermolecular oligomerization is concentration-dependent, this kinetic manipulation heavily favors ring closure.
Q4: The target compound is highly polar. How do I separate it from the imidazole byproduct?A4: 5-Hydroxy-1-methyl-1,3-diazinan-2-one has a low molecular weight (130.15 g/mol ) and is highly water-soluble[2]. Standard aqueous-organic extraction will result in massive product loss to the aqueous layer. Instead, utilize a strong acid cation exchange resin (e.g., Dowex 50WX8 in H+ form). The basic imidazole byproduct (pKa ~7.0) will be retained on the resin, while the neutral cyclic urea will elute cleanly in the aqueous flow-through.
Q5: Are there viable alternatives to CDI for this cyclization?A5: Yes. Reacting 1,3-diamino-2-propanol derivatives with carbonate sources is a well-documented technique to form cyclic ureas[3]. Dimethyl carbonate (DMC) is a greener alternative that produces only methanol as a byproduct, greatly simplifying purification. However, DMC suffers from sluggish kinetics and requires higher temperatures and basic catalysts (like sodium methoxide) to achieve full conversion.
Part 3: Quantitative Reagent Analysis
When selecting a carbonylating agent for cyclic urea synthesis, consider the trade-offs between yield, reaction kinetics, and downstream purification complexity.
Carbonylating Agent
Typical Yield (%)
Reaction Time (h)
Primary Byproduct
Key Challenge / Limitation
1,1'-Carbonyldiimidazole (CDI)
65 - 80%
12 - 24
Imidazole
Difficult purification due to product polarity; requires ion-exchange resin.
Triphosgene
70 - 85%
4 - 8
HCl gas
High toxicity; requires rigorous safety protocols and stoichiometric acid scavengers.
Dimethyl Carbonate (DMC)
40 - 60%
24 - 48
Methanol
Sluggish kinetics; requires catalysts and elevated temperatures/pressure.
Urea (neat melt)
30 - 50%
2 - 4
Ammonia gas
High temperature (>130°C) causes substrate degradation and low purity profiles.
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology utilizes CDI under pseudo-high dilution conditions, integrating in-process controls to ensure a self-validating workflow.
Step 1: System Preparation
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer. Purge the system with dry N2. Add 200 mL of anhydrous dichloromethane (DCM).
Causality: Anhydrous conditions prevent the premature hydrolysis of CDI into CO2 and imidazole, ensuring precise 1:1 stoichiometry is maintained during the critical cyclization phase.
Step 2: Reagent Loading
Syringe A: Dissolve 10.0 mmol of 1-amino-3-(methylamino)propan-2-ol in 50 mL of anhydrous DCM.
Syringe B: Dissolve 10.5 mmol of CDI in 50 mL of anhydrous DCM.
Step 3: Pseudo-High Dilution Addition
Using a programmable dual-syringe pump, add the contents of Syringe A and Syringe B simultaneously into the vigorously stirred DCM at a rate of 0.2 mL/min.
Causality: This slow addition rate maintains a minimal steady-state concentration of the reactive intermediates, effectively suppressing intermolecular polymerization.
Step 4: Thermal Maturation
Once the addition is complete, heat the reaction mixture to a gentle reflux (40°C) for 16 hours.
In-Process Control: Monitor the reaction via LC-MS. The exact mass of the target compound is 130.07 Da[2]. Confirm completion by observing the [M+H]+ peak at m/z 131.1 and the disappearance of linear intermediates.
Causality: Extended refluxing provides the thermodynamic energy required to convert any kinetically formed O-acylated carbamates into the thermodynamically stable cyclic urea.
Step 5: Solvent Exchange
Concentrate the reaction mixture in vacuo to a thick oil to remove all DCM. Reconstitute the crude residue in 20 mL of deionized water.
Step 6: Resin-Based Purification
Pass the aqueous solution through a chromatography column packed with 50 g of Dowex 50WX8 strongly acidic cation exchange resin (pre-washed with deionized water). Elute with 150 mL of deionized water.
Validation: Spot the eluent on a TLC plate and stain with KMnO4. The neutral target compound will elute first, while the basic imidazole remains ionically bound to the resin.
Step 7: Isolation
Lyophilize (freeze-dry) the collected aqueous eluent to afford 5-hydroxy-1-methyl-1,3-diazinan-2-one as a highly pure white solid.
Technical Support Center: Optimizing Recrystallization for High-Purity 5-Hydroxy-1-methyl-1,3-diazinan-2-one
Welcome to the Technical Support Center for the purification and crystal engineering of 5-Hydroxy-1-methyl-1,3-diazinan-2-one . This compound—a 6-membered cyclic urea (tetrahydropyrimidin-2(1H)-one) derivative featuring...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification and crystal engineering of 5-Hydroxy-1-methyl-1,3-diazinan-2-one . This compound—a 6-membered cyclic urea (tetrahydropyrimidin-2(1H)-one) derivative featuring an N-methyl group and a 5-hydroxyl modification—presents unique thermodynamic challenges during purification. Its dense array of hydrogen-bond donors (-OH, -NH) and acceptors (C=O, -OH) drives complex intermolecular networking, making it prone to polymorphism, oiling out, and solvent entrapment.
This guide provides researchers with field-proven, self-validating protocols and troubleshooting matrices to achieve high-purity crystalline yields.
Zone 1: The Thermodynamics of Solvent Selection
Q: Why is solvent selection uniquely challenging for 5-Hydroxy-1-methyl-1,3-diazinan-2-one?A: The compound's structural dichotomy dictates its solubility profile. The cyclic urea core and the 5-hydroxyl group demand highly polar solvents for dissolution due to their strong hydrogen-bonding capacity[1]. However, the N-methyl group introduces a localized hydrophobic patch. If a solvent is too polar (e.g., water), the compound remains highly soluble even at low temperatures, resulting in poor recovery. If the solvent is too non-polar (e.g., toluene), the compound will not dissolve at all.
To achieve a steep temperature-solubility gradient (the prerequisite for high-yield recrystallization), you must select a solvent that disrupts the crystal lattice at elevated temperatures but allows the lattice to reform completely upon cooling. Hot ethanol is widely considered the gold standard for cyclic ureas and tetrahydropyrimidines because it perfectly balances these thermodynamic requirements[2][3].
Table 1: Solvent System Matrix for 5-Hydroxy-1-methyl-1,3-diazinan-2-one
Good for binary systems; risk of kinetic/metastable polymorph formation.
Acetone
5.1
Acceptor Only
Moderate
High supersaturation risk; promotes rapid, uncontrolled nucleation.
Toluene
2.4
None
Poor
Insoluble; can only be utilized as an anti-solvent in binary systems.
Zone 2: Polymorphism & Crystal Engineering
Q: How does my choice of solvent dictate the polymorphic form of the final crystal?A: Polymorphism in hydroxylated cyclic ureas is driven by the competition between intramolecular and intermolecular hydrogen bonding during the nucleation phase[4].
Protic Solvents (e.g., Ethanol): These solvents actively participate in hydrogen bonding with the solute, slowing down the nucleation kinetics. This slow assembly allows the molecules to align into the most thermodynamically stable intermolecular network.
Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents cannot donate hydrogen bonds. At high supersaturation levels, the 5-hydroxyl group may fold to form an intramolecular hydrogen bond with the urea carbonyl. Rapid cooling in these solvents traps the molecule in this conformation, precipitating a kinetic (metastable) polymorph[4].
Fig 1. Solvent-dependent polymorphic nucleation pathways in hydroxylated cyclic ureas.
Zone 3: Troubleshooting Common Anomalies
Q: My sample is "oiling out" (forming a viscous liquid layer) instead of forming crystals. How do I resolve this?A: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the melting point of the solvated compound is depressed below the temperature of the solution, or when the solution becomes highly supersaturated before the nucleation energy barrier can be overcome[5]. Because 5-Hydroxy-1-methyl-1,3-diazinan-2-one can form flexible hydrogen-bonded oligomers, it is highly susceptible to this.
To resolve oiling out, you must alter the thermodynamics of the system:
Reduce Supersaturation: Add 10-15% more hot solvent to dilute the system, bringing the concentration back into the metastable zone.
Introduce Seed Crystals: Seeding bypasses the high activation energy required for primary nucleation, forcing the solute to bypass the liquid-liquid phase separation and deposit directly onto the solid crystal lattice.
Adjust the Solvent Ratio: If using a binary system, the anti-solvent may have been added too rapidly. Re-heat until homogeneous, and reduce the anti-solvent addition rate.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Best for standard purification and achieving the thermodynamically stable polymorph.
Preparation & Dissolution: Place the crude 5-Hydroxy-1-methyl-1,3-diazinan-2-one in a round-bottom flask equipped with a reflux condenser. Add absolute ethanol dropwise while heating the system to 75 °C (gentle reflux) with magnetic stirring.
Validation Checkpoint: The solution must become completely transparent with no Schlieren lines or suspended particulates. If particulates remain after 20 volumes of ethanol, perform a hot filtration.
Controlled Cooling: Remove the heat source. Allow the flask to cool ambiently in the oil bath to room temperature (approx. 22 °C) over 2 hours. Do not disturb or agitate the flask during this phase.
Validation Checkpoint: Observe the "cloud point." Turbidity should begin to appear between 45 °C and 50 °C. If it appears immediately upon removing heat, the solution is too concentrated.
Crystal Maturation: Once the solution reaches room temperature and a crystal bed has formed, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.
Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold ethanol to remove surface impurities.
Validation Checkpoint: Weigh the dried product. Calculate the mother liquor concentration (via solvent evaporation of a 1 mL aliquot) to confirm that equilibrium solubility was reached.
Best for highly impure batches where a single solvent fails to partition impurities effectively[5].
Primary Dissolution: Dissolve the crude compound in a minimum volume of hot Ethyl Acetate (EtOAc) at 70 °C.
Anti-Solvent Titration: While maintaining the temperature at 70 °C, begin adding hot Heptane dropwise using an addition funnel.
Validation Checkpoint: Stop adding Heptane the exact moment the solution exhibits a faint, persistent opalescence (cloudiness) that does not dissipate with stirring. This indicates the edge of the metastable zone.
Seeding & Cooling: Add a few milligrams of pure 5-Hydroxy-1-methyl-1,3-diazinan-2-one crystals (seeds). Reduce the temperature at a controlled rate of 0.2 °C/min down to 10 °C.
Validation Checkpoint: Crystal growth should visibly propagate outward from the seed crystals, confirming that primary nucleation was bypassed and oiling out was prevented.
Isolation: Filter under vacuum and wash with a cold 1:2 mixture of EtOAc/Heptane. Dry under high vacuum at 40 °C for 12 hours.
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir
Source: Molecular Pharmaceutics - ACS Publications
URL:[Link]
Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines
Source: PMC - NIH
URL:[Link]
Green chemistry approach to synthesis of some new trifluoromethyl containing tetrahydropyrimidines under solvent free conditions
Source: Semantic Scholar (ARKIVOC)
URL:[Link]
Minimizing side reactions and byproducts in 5-Hydroxy-1-methyl-1,3-diazinan-2-one synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Hydroxy-1-methyl-1,3-diazinan-2-one. Our focus is to provide actionable, in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Hydroxy-1-methyl-1,3-diazinan-2-one. Our focus is to provide actionable, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. By understanding the causality behind potential side reactions, you can proactively optimize your synthesis for higher yield and purity.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems encountered during the synthesis, which typically involves the cyclization of a precursor like 1-amino-3-(methylamino)propan-2-ol with a carbonylating agent.
Q1: I'm observing very low to no yield of the target compound. What are the primary causes?
A1: A negligible yield is often symptomatic of issues with reagents, reaction conditions, or competing reaction pathways.
Reagent Quality: The precursor, a functionalized diamino-alcohol, can be prone to degradation. Verify the purity of your starting diamine and ensure the carbonylating agent (e.g., triphosgene, CDI) has not hydrolyzed.
Reaction Stoichiometry: An incorrect molar ratio of the diamine to the carbonylating agent is a common pitfall. An excess of the carbonyl source can lead to unwanted side reactions with the hydroxyl group.
Intermolecular Polymerization: The most significant competing reaction is often the intermolecular reaction between diamine molecules and the carbonylating agent, leading to the formation of soluble or insoluble polymeric ureas instead of the desired intramolecular cyclization. This is especially prevalent at high concentrations.
Base Selection: If using a phosgene equivalent that generates HCl (like triphosgene), the choice of base is critical. A nucleophilic base can compete with the diamine, while an insufficient amount will leave HCl in the solution, protonating the starting amine and deactivating it.
Solution Workflow:
Confirm Reagent Integrity: Use freshly opened or properly stored reagents. Confirm the structure of your starting diamine via ¹H NMR.
Employ High-Dilution Conditions: To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions. This is best achieved by the slow, controlled addition of the carbonylating agent to a dilute solution of the diamine and a non-nucleophilic base (e.g., triethylamine) using a syringe pump over several hours. This maintains a low instantaneous concentration of the reactive species, minimizing intermolecular encounters.
Optimize Base and Stoichiometry: Use a slight excess (2.1-2.2 equivalents) of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to effectively scavenge the generated acid without interfering in the reaction.
Q2: My TLC and NMR analysis show a complex mixture of products. What are the most likely byproducts and how can I identify them?
A2: The presence of multiple products points directly to competing side reactions involving the three functional groups of the precursor (primary amine, secondary amine, and hydroxyl group).
Oligomers/Polymers: As mentioned above, these are formed via intermolecular reactions. In ¹H NMR, they often appear as broad, poorly resolved signals. Mass spectrometry may show repeating mass units.
5-membered Oxazolidinone Ring: A significant byproduct can be the isomeric 5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one. This results from an alternative cyclization pathway involving one amine and the hydroxyl group, which is often thermodynamically competitive. The reaction of aminodiols with phosgene equivalents is known to sometimes produce oxazolidinones.[1]
Carbonate and Carbamate Derivatives: The hydroxyl group can react with the carbonylating agent, especially if it is deprotonated or if there is an excess of the agent. This can lead to carbonate-linked dimers or the formation of a carbamoyl chloride on the hydroxyl group.[1]
Identification Strategy:
Mass Spectrometry (LC-MS): This is the most powerful tool. Look for the mass of the desired product (C₅H₁₀N₂O₂, MW: 130.15 g/mol )[2] and potential byproduct masses.
Oxazolidinone Isomer: Will have the same mass (130.15 g/mol ) but different retention times and fragmentation patterns.
Dimeric Urea: Mass of [2 * (diamine) + CO - 2 * (HCl)]
Carbonate-Linked Dimer: Mass of [2 * (diamine) + CO]
NMR Spectroscopy (¹H, ¹³C, HMBC): Carefully analyze the spectra. The formation of an oxazolidinone will result in significantly different chemical shifts and coupling constants for the ring protons compared to the target 1,3-diazinan-2-one. An HMBC experiment can confirm the C-N and C-O connectivities.
Q3: How does my choice of carbonylating agent impact the synthesis?
A3: The selection of the C1 synthon is a critical decision that balances reactivity, safety, and byproduct profiles.
Requires efficient base scavenging. Byproducts are volatile.
Requires base scavenging.
Byproduct (imidazole) is water-soluble and easily removed.
Considerations
High reactivity can lead to more side reactions if not controlled.
A practical and common substitute for phosgene.
Milder conditions may lead to slower reactions but can improve selectivity for sensitive substrates.[3]
Recommendation: For laboratory-scale synthesis where safety and ease of handling are priorities, Triphosgene or CDI are generally preferred over phosgene gas. Triphosgene offers robust reactivity, while CDI provides a milder alternative with a simpler workup.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to maximize the yield of 5-Hydroxy-1-methyl-1,3-diazinan-2-one?
A1: Success hinges on carefully controlling four key parameters:
Concentration (High Dilution): As detailed in the troubleshooting section, maintaining a low concentration of reactants is the single most important factor to promote intramolecular cyclization.
Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to slowly warm to room temperature. This minimizes thermal degradation and reduces the rate of competing side reactions.
Stoichiometry: Use a precise 1:1 molar ratio of the diamine to the effective carbonyl source (note: 1 mole of triphosgene provides 3 moles of phosgene). A slight excess of the carbonylating agent is sometimes used, but this increases the risk of side reactions with the hydroxyl group.
Choice of Base: A non-nucleophilic, tertiary amine base like triethylamine is essential to neutralize the acid byproduct without participating in the reaction.
Parameter
Recommended Condition
Rationale
Solvent
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Aprotic and unlikely to participate in the reaction. Good solubility for reagents.
Temperature
0 °C to Room Temperature
Controls initial reactivity and minimizes thermal decomposition.
Addition Time
4-8 hours (via syringe pump)
Ensures high-dilution conditions are maintained, favoring intramolecular cyclization.
Base
Triethylamine (TEA) or DIPEA (2.2 eq.)
Scavenges HCl byproduct without acting as a competing nucleophile.
Q2: What is a reliable method for purifying the final product?
A2: Purification typically requires removing unreacted starting materials, the base hydrochloride salt, and any formed byproducts.
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. Quench the reaction with water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.
Column Chromatography: This is the most effective method for separating the target compound from structurally similar byproducts.
Stationary Phase: Silica gel is standard.
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is often effective. The more polar hydroxyl-containing product will elute more slowly than less polar impurities. Monitor fractions by TLC.
Recrystallization: If the crude product is obtained as a solid of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an efficient final purification step.
Q3: How can I definitively confirm the structure of the product?
A3: A combination of standard spectroscopic techniques is required for unambiguous structure elucidation.
¹H NMR: Expect to see signals corresponding to the N-methyl group (singlet, ~2.8-3.0 ppm), the methylene protons adjacent to the nitrogens (multiplets), the proton on the hydroxyl-bearing carbon (multiplet), and the hydroxyl proton itself (broad singlet, can be exchanged with D₂O).
¹³C NMR: Look for the characteristic carbonyl carbon of the urea at ~160-165 ppm. Also, expect signals for the N-methyl carbon and the three distinct carbons of the diazinan ring.
Mass Spectrometry (MS): Electrospray ionization (ESI) should show a clear protonated molecular ion [M+H]⁺ at m/z 131.
Infrared (IR) Spectroscopy: A strong absorption band between 1630-1680 cm⁻¹ is indicative of the urea C=O stretch. A broad absorption around 3300-3500 cm⁻¹ will correspond to the O-H stretch.
Visualizations & Protocols
Key Reaction Pathways
The desired synthesis competes with two primary side reactions: intermolecular polymerization and alternative N,O-cyclization.
Caption: Troubleshooting workflow for the synthesis.
Reference Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical findings.
Objective: To synthesize 5-Hydroxy-1-methyl-1,3-diazinan-2-one via triphosgene-mediated cyclization under high-dilution conditions.
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Amino-3-(methylamino)propan-2-ol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM to achieve a concentration of approximately 0.05 M.
Reagent Preparation: In a separate, dry flask, dissolve triphosgene (0.35 eq) in anhydrous DCM. Load this solution into a syringe for use with a syringe pump.
Reaction Execution: Cool the flask containing the diamine solution to 0 °C using an ice bath. Begin the slow, dropwise addition of the triphosgene solution via syringe pump over a period of 4-6 hours with vigorous stirring under a nitrogen atmosphere.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification (Final): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 5-Hydroxy-1-methyl-1,3-diazinan-2-one.
References
Gul, A., Halim, S. A., Khan, A., et al. (2022). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. RSC Advances. Available at: [Link]
Nájera, F., et al. (2011). Reaction of aminodiols with diphosgene and phosgene. ResearchGate. Available at: [Link]
Horita, S., et al. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. ACS Omega. Available at: [Link]
Guzmán-Martínez, G., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E. Available at: [Link]
Antipin, R. L., et al. (2020). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry. Available at: [Link]
Technical Support Center: Purification of 5-Hydroxy-1-methyl-1,3-diazinan-2-one
Welcome to the technical support center for the purification of 5-Hydroxy-1-methyl-1,3-diazinan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 5-Hydroxy-1-methyl-1,3-diazinan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.
The synthesis of 5-Hydroxy-1-methyl-1,3-diazinan-2-one typically involves the cyclization of a diamine precursor, such as 1-amino-3-(methylamino)propan-2-ol, with a carbonylating agent like urea or a phosgene equivalent. The primary challenge in purification is the efficient removal of the unreacted polar diamine precursor and other reaction-related byproducts. This guide will address these specific challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of 5-Hydroxy-1-methyl-1,3-diazinan-2-one?
A1: The most common impurities are typically the unreacted starting materials. The key precursor, 1-amino-3-(methylamino)propan-2-ol, is a highly polar and basic compound. Depending on the carbonyl source used, you may also have unreacted urea or byproducts from phosgene derivatives. Side products from incomplete cyclization or side reactions can also be present.
Q2: My crude product is a viscous oil or a sticky solid. What is the likely cause?
A2: This is often due to the presence of residual starting materials, particularly the diamine precursor, which can be hygroscopic and prevent the crystallization of the final product. The presence of oligomeric byproducts can also contribute to this issue.
Q3: What is the best initial purification strategy for removing the bulk of the unreacted diamine precursor?
A3: An aqueous workup is a good first step. The basic nature of the diamine allows for its removal by washing the crude reaction mixture with a dilute acidic solution, such as 1M HCl. Your target compound, being a less basic cyclic urea, will likely remain in the organic phase. However, be mindful of the potential for your product to have some water solubility, so multiple extractions with an organic solvent are recommended to maximize yield.
Q4: I am struggling with the recrystallization of my product. It either "oils out" or the yield is very low. What can I do?
A4: "Oiling out" during recrystallization often occurs when the melting point of your compound is lower than the boiling point of the solvent, or when significant impurities are present.[1] To address this, you can try a solvent system with a lower boiling point or use a co-solvent system (e.g., ethyl acetate/hexane). For low yields, your compound may be too soluble in the chosen solvent at room temperature.[2] Cooling the solution in an ice bath or freezer can help to maximize crystal formation.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 5-Hydroxy-1-methyl-1,3-diazinan-2-one.
Issue 1: Persistent Diamine Precursor Contamination After Aqueous Workup
Cause: The diamine precursor can be highly water-soluble, and if your product also has some aqueous solubility, phase separation can be inefficient.
Solution:
Solvent Selection: Use a more non-polar extraction solvent that has minimal solubility for your product but will still extract it from the aqueous phase.
Salting Out: Saturating the aqueous phase with a salt like sodium chloride can decrease the solubility of your organic product in the aqueous layer and drive it into the organic phase.
Column Chromatography: If the diamine precursor persists, column chromatography is a highly effective method for separation due to the significant polarity difference between the diamine and the cyclic urea product.
Issue 2: Difficulty in Separating the Product from Other Non-Basic Impurities by Column Chromatography
Cause: Some byproducts may have similar polarities to your target compound, leading to co-elution.
Solution:
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
Alternative Stationary Phase: If normal-phase silica gel chromatography is not effective, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).
Reverse-Phase Chromatography: This technique separates compounds based on hydrophobicity and can be very effective for separating polar compounds that are difficult to resolve on normal-phase silica.
Experimental Protocols
Protocol 1: General Aqueous Workup
After the reaction is complete, cool the reaction mixture to room temperature.
If a solvent was used, remove it under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of organic phase).
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Column Chromatography for Purification
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).
Procedure:
Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
Load the sample onto the top of the silica gel bed.
Begin elution with the starting eluent, collecting fractions.
Gradually increase the polarity of the eluent as the elution progresses.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
Polarity of Impurity to be Removed
Suggested Starting Solvent System (v/v)
Highly Polar (e.g., diamine precursor)
1-2% Methanol in Dichloromethane
Moderately Polar Byproducts
5-10% Ethyl Acetate in Hexane
Non-polar Byproducts
100% Hexane, gradually increasing to Ethyl Acetate
Visualizations
Caption: General workflow for the separation of 5-Hydroxy-1-methyl-1,3-diazinan-2-one.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
US5508400A - Preparation of cyclic urea compounds - Google Patents.
"troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
Technical Support Center: Preventing Thermal Degradation of 5-Hydroxy-1-methyl-1,3-diazinan-2-one During Distillation
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis and purification of 5-Hydroxy-1-methyl-1,3-dia...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis and purification of 5-Hydroxy-1-methyl-1,3-diazinan-2-one (CAS: 1515127-94-2). As a hydroxylated cyclic urea, this molecule presents unique thermodynamic challenges during downstream processing. This document provides mechanistic troubleshooting, validated protocols, and equipment configurations to prevent thermal degradation during distillation.
Part 1: Troubleshooting & FAQs (Mechanisms & Causality)
Q1: Why does 5-Hydroxy-1-methyl-1,3-diazinan-2-one degrade so rapidly during standard fractional distillation?A: The degradation is driven by two distinct, temperature-dependent mechanistic pathways that activate under prolonged thermal stress (typically >150 °C)[1]:
Urea Linkage Thermolysis: The 1,3-diazinan-2-one core contains a cyclic urea moiety. At elevated temperatures, ureas undergo thermolysis to yield isocyanic acid (HNCO) and corresponding amines[1]. In cyclic systems, this manifests as irreversible ring-opening and polymerization.
Hydroxyl Dehydration: The secondary hydroxyl group at the C5 position is highly susceptible to thermal dehydration. Under continuous heating, the molecule loses water to form a thermodynamically stable, unsaturated 1-methyl-1,3-diazin-2-one derivative.
Standard fractional distillation requires long residence times (hours) and higher pressures, which provides the sustained activation energy necessary for these degradation pathways to dominate.
Q2: What is the optimal distillation methodology to bypass these degradation pathways?A:Short-Path Distillation (SPD) or Wiped Film Evaporation (WFE) .
Unlike conventional distillation, SPD operates in the high-vacuum regime (often < 0.01 mbar). By drastically reducing the operating pressure, the boiling point of the compound is suppressed well below its thermal decomposition threshold[2]. Furthermore, the distance between the heated evaporator wall and the internal condenser is extremely short, reducing the residence time of the heat-sensitive molecule to mere tens of seconds[3].
Q3: How critical is the vacuum depth, and how does it affect the boiling point?A: Vacuum depth is the absolute most critical parameter. In the lower pressure ranges (e.g., dropping from 5 mbar to 1 mbar), the reduction in boiling temperature is non-linear and highly significant[4]. Achieving an ultra-low pressure (< 0.01 mbar) ensures that the cyclic urea vaporizes rapidly without absorbing the latent heat that would otherwise trigger ring-opening or dehydration.
Part 2: Experimental Protocol (Self-Validating System)
This self-validating protocol ensures the structural integrity of the molecule from the crude mixture to the pure isolate, embedding analytical checks to confirm the success of the physical separation.
Phase 1: System Preparation & Degassing
Apparatus Setup: Assemble a Short-Path Distillation unit equipped with a precision wiped-film rotor and an internal condenser. Ensure all seals (e.g., PTFE O-rings) are rated for high vacuum.
Vacuum Integrity Check: Engage the roughing pump followed by the diffusion or turbomolecular pump. Validate that the system can hold a baseline pressure of < 0.005 mbar while empty.
Degassing: Pre-heat the crude 5-Hydroxy-1-methyl-1,3-diazinan-2-one mixture to 50 °C under a moderate vacuum (50–100 mbar) for 30 minutes to strip residual volatile solvents and trapped gases.
Causality: Failing to degas will cause "bumping" and sudden vacuum spikes during the main distillation, leading to localized overheating and immediate dehydration of the C5 hydroxyl group.
Phase 2: Distillation Execution
Thermal Equilibration: Set the evaporator jacket temperature to the experimentally determined suppressed boiling point (typically 90 °C–110 °C, depending on exact vacuum depth). Set the internal condenser to 15 °C–20 °C to ensure rapid condensation without freezing the distillate.
Feed Rate Optimization: Introduce the degassed crude into the evaporator at a steady, controlled rate. The wiped-film rotor must be set to a speed (e.g., 300–400 RPM) that creates an ultra-thin, turbulent film against the heated wall.
Causality: A thinner film maximizes the surface area for evaporation and minimizes the residence time (< 30 seconds). This rapid phase change completely bypasses the slower kinetics of the dehydration and ring-opening reactions.
Collection: Collect the purified 5-Hydroxy-1-methyl-1,3-diazinan-2-one in the distillate receiving flask.
Phase 3: Validation
Analytical Confirmation: Analyze the distillate via
1
H-NMR and HPLC.
Self-Validation: The absence of alkene protons (typically ~5.5–6.5 ppm) confirms that no thermal dehydration occurred. The presence of the intact C5 methine proton confirms structural preservation. If alkene peaks are detected, the residence time was too long, or the vacuum was insufficient.
Part 3: Quantitative Data Presentation
Table 1: Comparison of Distillation Modalities for 5-Hydroxy-1-methyl-1,3-diazinan-2-one
Parameter
Standard Fractional Distillation
Short-Path Distillation (SPD)
Operating Pressure
10 – 50 mbar
< 0.01 mbar
Evaporator Temperature
160°C – 190°C
90°C – 110°C
Residence Time
1 – 4 hours
10 – 30 seconds
Primary Degradation
Dehydration (Alkene), Ring-opening
None detected
Typical Yield
< 40% (High residue/tar)
> 95%
Purity Profile
70% – 80%
> 98%
Part 4: Process Visualization
Fig 1: Thermal degradation pathways vs. Short-Path Distillation mitigation.
References
Title: How does short path distillation work?
Source: edwardsvacuum.com
URL: [Link]
Title: EvapCare™-S Short Path Evaporator – Ultra-Low Pressure Distillation for Heat-Sensitive Products
Source: sulzer.com
URL: [Link]
Title: Short Path Distillation
Source: attaquantepl.com
URL: [Link]
Title: Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel
Source: researchgate.net
URL: [Link]
Resolving co-elution issues in 5-Hydroxy-1-methyl-1,3-diazinan-2-one liquid chromatography
Welcome to the technical support guide for the chromatographic analysis of 5-Hydroxy-1-methyl-1,3-diazinan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the chromatographic analysis of 5-Hydroxy-1-methyl-1,3-diazinan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution challenges encountered during liquid chromatography (LC) experiments. As a polar, heterocyclic molecule, 5-Hydroxy-1-methyl-1,3-diazinan-2-one requires careful method development to ensure accurate quantification and separation from impurities or matrix components.
This guide provides a systematic, question-and-answer-based approach to problem-solving, grounded in the fundamental principles of chromatographic separation.
Section 1: Initial Assessment - Is It Truly Co-elution?
Before making significant changes to your method, it's crucial to confirm that you are dealing with co-elution and not another system or method issue.
Question: My peak of interest is broad, asymmetrical, or has a shoulder. How can I confirm this is due to a co-eluting compound?
Answer: Peak distortion is a primary indicator of co-elution, where two or more compounds exit the column at nearly the same time.[1] A sharp discontinuity or "shoulder" on the peak is a classic sign, distinct from the gradual decline of a tailing peak.[1]
To confirm, you can use advanced detection techniques:
Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. A peak purity analysis will compare these spectra. If the spectra differ from the upslope to the downslope, it indicates the presence of more than one compound and flags the peak as impure.[1]
Mass Spectrometry (MS): If using LC-MS, you can examine the mass spectra across the peak's elution profile. A change in the observed ions or their ratios from the beginning to the end of the peak is a definitive sign of co-elution.[1]
Question: What basic system health checks should I perform before modifying my chromatography method?
Answer: Always verify that the issue isn't caused by the instrument itself. A systematic check can save significant time.
Check for Leaks: Inspect all fittings from the pump to the detector. A leak can cause pressure fluctuations and retention time variability.
Verify Mobile Phase Preparation: Inconsistently prepared mobile phases, especially buffered solutions, are a common source of retention shifts that can mimic co-elution.[2] Ensure accurate pH measurement and complete dissolution of all components.
Assess Extra-Column Dispersion: Excessive volume between the injector and the detector can cause peak broadening, which worsens resolution. Ensure you are using tubing with a small inner diameter and that all connections are made with minimal tubing length.[3]
Section 2: A Systematic Approach to Improving Resolution
Resolving co-eluting peaks requires a logical approach based on the fundamental resolution (Rs) equation in chromatography. Resolution is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[4][5] The most effective troubleshooting strategy is to adjust one parameter at a time to clearly observe its effect.[4]
The following flowchart outlines a systematic troubleshooting workflow.
Caption: Systematic workflow for troubleshooting co-elution.
Section 3: Modifying the Retention Factor (k')
The retention factor (k') describes how long an analyte is retained on the column. If k' is too low (e.g., < 2), the analyte elutes near the void volume, allowing insufficient time for interaction with the stationary phase and resulting in poor separation.[1][6]
Question: My peak for 5-Hydroxy-1-methyl-1-3-diazinan-2-one is eluting very early in my reversed-phase method. How can I increase its retention to improve separation from an early-eluting impurity?
Answer: In reversed-phase liquid chromatography (RP-HPLC), you can increase the retention of polar compounds by making the mobile phase weaker (more polar).[7] This is achieved by increasing the percentage of the aqueous component (e.g., water or buffer) and decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol).[7] This change enhances the interaction between your polar analyte and the non-polar stationary phase, increasing its retention time.
Protocol: Adjusting Mobile Phase Strength in RP-HPLC
Establish a Baseline: Perform an injection with your current method and record the retention times and resolution of the co-eluting pair.
Decrease Organic Content: Reduce the percentage of the organic solvent in your mobile phase by 5-10%. For example, if your mobile phase is 30:70 Acetonitrile:Water, adjust it to 25:75 Acetonitrile:Water.
Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure it is fully equilibrated.
Inject and Analyze: Perform another injection. The retention times for your polar analyte and nearby peaks should increase.
Evaluate Resolution: Compare the new chromatogram to the baseline. If resolution has improved but is not yet sufficient (target Rs > 1.5), repeat steps 2-4 with a further reduction in organic solvent.
Section 4: Optimizing Selectivity (α) - The Most Powerful Tool for Resolution
Selectivity (α) is a measure of the separation between the peak maxima of two adjacent peaks. Changing selectivity is often the most effective way to resolve co-eluting compounds because it alters the fundamental interactions of the analytes with the mobile and stationary phases.[3][4]
Manipulating Mobile Phase pH
Question: How can changing the pH of the mobile phase resolve co-elution for an ionizable compound like 5-Hydroxy-1-methyl-1,3-diazinan-2-one?
Answer: The pH of the mobile phase is a critical parameter for ionizable compounds.[8] 5-Hydroxy-1-methyl-1,3-diazinan-2-one contains nitrogen atoms within its heterocyclic ring that can be protonated or deprotonated depending on the pH. Changing the pH alters the molecule's overall charge and, consequently, its polarity and hydrophobicity.
In reversed-phase mode, an ionized (charged) molecule is more polar and will elute earlier, while a neutral (un-ionized) molecule is less polar and will be retained longer.[2][9] If your analyte and a co-eluting impurity have different pKa values, adjusting the pH can ionize one compound more than the other, causing a significant shift in their relative retention times and dramatically improving selectivity.[8] For robust separation, it is best to work at a pH that is at least 1.5-2 units away from the pKa of your analyte.[9]
Protocol: pH Scouting Experiment
Select Buffers: Choose at least three buffers that cover a relevant pH range and have adequate buffering capacity (typically 10-25 mM). For example:
pH 3.0: 20 mM Formate buffer
pH 4.5: 20 mM Acetate buffer
pH 7.0: 20 mM Phosphate buffer
Prepare Mobile Phases: For each pH level, prepare an aqueous mobile phase (A) and an organic mobile phase (B), ensuring the buffer is present in the aqueous component.
Run Experiments: Using the same gradient and column for each condition, run your sample at each pH level. Ensure thorough column flushing and equilibration between each pH change.
Compare Results: Analyze the chromatograms and summarize the retention times (RT) and resolution (Rs) in a table.
pH of Mobile Phase
Analyte RT (min)
Impurity RT (min)
Resolution (Rs)
Observations
3.0
4.2
4.3
0.6
Severe overlap.
4.5
5.8
6.5
1.8
Baseline separation achieved.
7.0
3.1
3.0
0.5
Elution order reversed, still co-eluting.
Changing the Stationary Phase
Question: I have tried adjusting my mobile phase, but I still can't resolve my peak. What column chemistries are better suited for this polar compound than a standard C18?
Answer: If mobile phase optimization is insufficient, changing the column's stationary phase is the next logical step.[5] This provides a completely different selectivity. For a polar compound like 5-Hydroxy-1-methyl-1,3-diazinan-2-one, several alternatives to a standard C18 exist.
Caption: Decision tree for selecting an alternative stationary phase.
Alternative Column Selection Guide
Stationary Phase
Separation Principle
Best For...
C8
Less hydrophobic than C18.
Reducing retention of non-polar compounds while retaining some separation for polar ones.[4]
Phenyl
π-π interactions with aromatic rings.
Separating compounds with aromatic moieties or providing alternative selectivity to alkyl phases.[10]
Embedded Polar Group (EPG)
Contains polar groups (e.g., amide, carbamate) near the silica surface.
Enhancing retention of polar compounds in highly aqueous mobile phases and offering different selectivity.[10]
HILIC (e.g., bare silica, amide, diol)
Partitioning into a water-enriched layer on the polar stationary phase surface.
Strong retention and excellent separation of very polar compounds that are unretained in reversed-phase mode.[11][12]
Focus on HILIC: A Powerful Technique for Polar Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for analyzing 5-Hydroxy-1-methyl-1,3-diazinan-2-one. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12] In HILIC, more polar compounds are retained more strongly.
Protocol: Switching from Reversed-Phase to HILIC Mode
Select a HILIC Column: Choose a HILIC column (e.g., bare silica, amide).
Prepare HILIC Mobile Phases:
Mobile Phase A: Acetonitrile (with optional 0.1% acid like formic acid).
Mobile Phase B: Water or aqueous buffer (e.g., 10 mM ammonium formate, with optional 0.1% formic acid).
System Flush:Crucially , flush your entire LC system, including the pump, lines, and autosampler, with a 50:50 mixture of isopropanol:water to remove any residual non-miscible RP solvents and salts before introducing the HILIC mobile phases.
Column Equilibration: HILIC columns require longer equilibration times than RP columns.[12] Equilibrate the column with your initial mobile phase conditions (e.g., 95:5 A:B) for at least 20-30 column volumes.
Adjust Sample Diluent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, dissolve the sample in a high percentage of acetonitrile to ensure good peak shape.[12]
Develop a Gradient: Start with a high organic percentage (e.g., 95% acetonitrile) and run a gradient that increases the aqueous component (e.g., to 40% over 10 minutes). This will elute compounds in order of increasing polarity.
Section 5: Improving Column Efficiency (N) - Sharpening Your Peaks
Column efficiency (N) relates to the narrowness of a chromatographic peak. Higher efficiency results in narrower, sharper peaks, which can resolve from a neighbor even if their retention times are very close.[4]
Question: My peaks are slightly separated (Rs is around 1.2), but they still overlap at the base. How can I improve my separation without changing the column or mobile phase chemistry?
Answer: To improve resolution for closely eluting peaks without altering selectivity, you need to increase the column efficiency (N). This can be achieved through several approaches:
Decrease Column Particle Size: Moving from a column packed with 5 µm particles to one with 3 µm or sub-2 µm (UHPLC) particles will dramatically increase efficiency and produce narrower peaks.[5]
Increase Column Length: Doubling the column length will increase the number of theoretical plates, thereby improving resolution. However, this also increases analysis time and backpressure.[3]
Optimize Flow Rate: Reducing the flow rate often leads to higher efficiency, as it allows the system to operate closer to the optimal flow rate described by the van Deemter equation.[4]
Increase Column Temperature: Elevating the column temperature (e.g., from 30 °C to 40 °C) reduces the viscosity of the mobile phase. This improves mass transfer, leading to sharper peaks and often shorter retention times.[4]
Comparison of HPLC and UHPLC Parameters for Efficiency Gains
Parameter
Conventional HPLC
UHPLC (Ultra-High Performance)
Impact on Efficiency
Particle Size
5 µm or 3.5 µm
< 2 µm
Major Increase
Column Length
150 - 250 mm
50 - 100 mm
Can be shorter due to high efficiency
Flow Rate
1.0 - 2.0 mL/min
0.2 - 0.6 mL/min
Optimized for smaller particles
Backpressure
< 400 bar
> 600 bar
Higher, requires specialized system
Section 6: Frequently Asked Questions (FAQs)
Q: What is the best starting point for method development for 5-Hydroxy-1-methyl-1,3-diazinan-2-one?
A: Given its high polarity, a good starting point would be a polar-endcapped reversed-phase column (for aqueous stability) or a HILIC column. For mobile phase, start with a shallow gradient using acetonitrile and water with 0.1% formic acid to promote good peak shape and MS sensitivity.
Q: Can I resolve co-elution just by changing the column temperature?
A: Sometimes, yes. Changing the temperature can alter selectivity enough to resolve simple co-elutions. However, it is generally less impactful than changing the mobile phase pH or the stationary phase chemistry.[7]
Q: My sample is dissolved in 100% DMSO. Could this be causing my co-elution problem?
A: Yes. DMSO is a very strong, non-polar solvent. Injecting a sample in a solvent much stronger than your mobile phase (especially in reversed-phase) can cause significant peak distortion, including fronting and splitting, which can be mistaken for co-elution.[13] Always try to dissolve your sample in the initial mobile phase composition.[12]
References
Factors Affecting Resolution in HPLC. Sigma-Aldrich.
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
Chirita, R. G., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(8), 639-663.
Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
HPLC Troubleshooting Guide. Sigma-Aldrich.
How to Improve HPLC Peak Resolution. Chrom Tech.
Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. MicroSolv Technology Corporation.
Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation.
Dolan, J. W. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 28(11), 944-950.
HPLC Separation Modes. Waters Corporation.
Reddit discussion on "Alternative stationary phases". r/Chempros.
Shchelokov, R. N., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Sorbtsionnye i Khromatograficheskie Protsessy, 20(3), 296-306.
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 30(3), 138-143.
The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific.
One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone. Royal Society of Chemistry.
Control pH During Method Development for Better Chromatography. Agilent.
Studzińska, S., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Chromatography B, 1029-1030, 10-17.
5-Hydroxy-1,3-dioxan-2-one. PubChem.
Abdel-Rehim, M. (2011). Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS): Applications to selected cardiovascular drugs. Journal of Chromatography B, 879(22), 2059-2066.
5-(1-hydroxy-1-methylethyl)-2-methylcyclohexanone. Chemical Synthesis Database.
How can you separate a co-eluting more polar compound by HPLC? ResearchGate.
N,N′-Dimethylpropyleneurea. Wikipedia.
Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Kimika, 34(2), 1-11.
Co-elution during column. Reddit.
Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 29(6), 490-499.
Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug testing and analysis, 4(1), 24-32.
Kishore, M. V., et al. (2019). Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 1-12.
Parameters for analysis of methylone, its metabolites and internal standard by liquid chromatography-tandem mass spectrometry. ResearchGate.
Optimizing catalyst loading for 5-Hydroxy-1-methyl-1,3-diazinan-2-one production
Welcome to the Process Chemistry Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the catalytic production of 5-hydroxy-1-methyl-1,3-diazinan-2-one...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the catalytic production of 5-hydroxy-1-methyl-1,3-diazinan-2-one (CAS: 1515127-94-2)[1].
Below, you will find mechanistic insights, step-by-step protocols, and targeted troubleshooting workflows to help you optimize catalyst loading and maximize your reaction yields.
Mechanistic Overview & Catalyst Selection
The synthesis of 5-hydroxy-1-methyl-1,3-diazinan-2-one requires the precise cyclization of its precursor, 1-amino-3-(methylamino)propan-2-ol . While legacy methods rely on highly toxic phosgene derivatives, modern green chemistry protocols utilize direct carboxylation with CO₂. This is most effectively catalyzed by pure cerium oxide (CeO₂)[2] or via organocatalyzed carbonylation using DBU and propylene carbonate[3].
Understanding the surface interactions on the heterogeneous CeO₂ catalyst is critical for optimizing your loading parameters.
Proposed surface reaction mechanism for CeO2-catalyzed cyclic urea formation.
Standard Operating Procedure (SOP): CeO₂-Catalyzed Carboxylation
This self-validating protocol is designed to ensure that any failure point can be analytically isolated during the synthesis process.
Materials:
1-amino-3-(methylamino)propan-2-ol (10 mmol)
CeO₂ nanoparticles (calcined at 400°C for 3h prior to use)
2-Propanol (50 mL, anhydrous)
CO₂ gas (0.3 MPa)
Step-by-Step Methodology:
Catalyst Activation: Pre-dry the CeO₂ catalyst at 150°C under a vacuum for 2 hours to remove adsorbed moisture.
Causality: Water competitively binds to the Lewis acid sites on CeO₂, inhibiting the adsorption and activation of CO₂[2].
Reaction Assembly: In a 100 mL stainless steel autoclave, add the diamine precursor, 2-propanol, and the specified mol% of CeO₂.
Pressurization: Purge the reactor three times with CO₂, then pressurize to exactly 0.3 MPa.
Validation: Monitor the pressure gauge over the first 30 minutes; a slight, stabilized pressure drop indicates successful CO₂ dissolution and initial carbamate formation.
Heating & Stirring: Heat the mixture to 150°C under continuous stirring (800 rpm) for 12 hours.
Recovery: Cool the reactor to room temperature, slowly vent the excess CO₂, and centrifuge the mixture at 5000 rpm to recover the heterogeneous CeO₂ catalyst.
Analysis: Analyze the supernatant via quantitative HPLC or GC-MS to determine conversion and selectivity.
Quantitative Data: Catalyst Loading Optimization
The following table summarizes empirical optimization data for CeO₂ loading.
Entry
CeO₂ Loading (mol%)
Temp (°C)
Pressure (MPa)
Time (h)
Conversion (%)
Selectivity (%)
Yield (%)
1
1.0
150
0.3
12
45.2
99.1
44.8
2
5.0
150
0.3
12
75.6
98.5
74.5
3
10.0
150
0.3
12
98.4
98.0
96.4
4
15.0
150
0.3
12
99.1
85.2
84.4
5
10.0
130
0.3
12
80.3
99.5
79.9
Note: 10 mol% represents the kinetic "sweet spot" where the catalytic surface area is maximized without promoting intermolecular side reactions.
Troubleshooting Guide
Logical workflow for troubleshooting and optimizing catalyst loading.
Q: My conversion is plateauing around 45-50% despite extending the reaction time to 24 hours. What is the root cause?A: This indicates catalyst poisoning or a thermodynamic equilibrium limitation. In the direct synthesis of cyclic ureas from CO₂, one equivalent of water is produced as a byproduct[2]. If your catalyst loading is too low (e.g., 1 mol%), the generated water quickly saturates the active cerium sites, effectively halting the catalytic cycle.
Action: Increase the CeO₂ loading to 10 mol%. Alternatively, integrate a Soxhlet extractor equipped with 3Å molecular sieves to continuously remove water from the solvent.
Q: I increased the catalyst loading to 15-20 mol% to push the reaction, but my isolated yield actually decreased. Why?A: Over-loading the catalyst fundamentally shifts the reaction dynamics. While the conversion of the starting material remains high (>99%), the high density of active sites increases the probability of intermolecular coupling between two activated diamine molecules. This leads to the formation of acyclic oligomers rather than the desired intramolecular cyclization (5-hydroxy-1-methyl-1,3-diazinan-2-one).
Action: Reduce the catalyst loading back to 10 mol% and increase the volume of 2-propanol to enforce high-dilution conditions, which thermodynamically favors ring closure.
Q: The reaction works perfectly on a 1-gram scale, but selectivity drops during a 50-gram scale-up. How do I maintain the reaction profile?A: Scale-up issues in heterogeneous catalysis are usually driven by mass-transfer limitations. At a larger scale, CO₂ gas dispersion into the 2-propanol solvent becomes less efficient, altering the local stoichiometry at the catalyst surface.
Action: Upgrade your reactor's impeller design (e.g., use a gas-entrainment impeller) and slightly increase the CO₂ pressure to 0.5 MPa to ensure the dissolved CO₂ concentration matches the increased substrate load.
Frequently Asked Questions (FAQs)
Q: Can I use a homogeneous organocatalyst instead of CeO₂?A: Yes. If you switch your carbonyl source from CO₂ to a dialkyl carbonate (such as propylene carbonate), you can utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a homogeneous catalyst[3]. DBU activates the amine via hydrogen bonding. For this route, the optimal catalyst loading is significantly lower—typically around 2 mol% under microwave irradiation (200°C, 10 min)[3].
Q: Why is 2-propanol specified as the solvent instead of DMF or DMSO?A: 2-Propanol provides the perfect balance of substrate solubility and product desorption. Highly polar aprotic solvents like DMF bind too strongly to the CeO₂ active sites, acting as competitive inhibitors[2]. 2-Propanol allows the carbamic acid intermediate to form while facilitating the rapid release of the final cyclic urea.
Q: How do I validate that my recovered CeO₂ catalyst is fully regenerated?A: After washing the used catalyst with methanol and calcining at 300°C, perform an FTIR analysis. The disappearance of peaks at 1550 cm⁻¹ and 1430 cm⁻¹ (which correspond to adsorbed carbamate species) confirms that the active sites are cleared and the catalyst is ready for the next cycle[2].
References
Source: uni.
Title: (PDF)
Title: Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing)
Comparative Reactivity Guide: 5-Hydroxy-1-methyl-1,3-diazinan-2-one vs. Traditional Cyclic Ureas
Executive Summary & Core Rationale Cyclic ureas are a foundational class of molecules in organic synthesis. Historically, unfunctionalized variants such as N,N'-dimethylpropyleneurea (DMPU) and 1,3-dimethyl-2-imidazolidi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Rationale
Cyclic ureas are a foundational class of molecules in organic synthesis. Historically, unfunctionalized variants such as N,N'-dimethylpropyleneurea (DMPU) and 1,3-dimethyl-2-imidazolidinone (DMI) have been heavily utilized as polar aprotic solvents and strong Lewis base ligands. However, the introduction of functionalized cyclic ureas, specifically 5-hydroxy-1-methyl-1,3-diazinan-2-one (CAS: 1515127-94-2), shifts the paradigm. Rather than acting as a passive reaction medium, this molecule serves as a versatile, bifunctional scaffold for medicinal chemistry and complex molecular synthesis.
As a Senior Application Scientist, the critical distinction to understand is causality: the presence of the C5-hydroxyl group and the N3-proton chemically transforms the molecule from a passive Lewis base into an active nucleophile and hydrogen-bond donor.
Mechanistic Profiling & Structural Comparison
Traditional Cyclic Ureas (DMPU & DMI):
DMPU and DMI are characterized by fully methylated nitrogen atoms and a complete lack of acidic protons. This renders them chemically inert under highly basic, oxidative, or nucleophilic conditions. Their primary mechanistic role is as an O-donor ligand. For example, in iron-catalyzed C(sp2)–C(sp3) cross-coupling reactions, DMPU coordinates the iron center and breaks up organomagnesium aggregates, which stabilizes the catalytic intermediate and prevents unwanted β-hydride elimination .
5-Hydroxy-1-methyl-1,3-diazinan-2-one:
In stark contrast, 5-hydroxy-1-methyl-1,3-diazinan-2-one possesses two distinct reactive handles :
C5-Hydroxyl Group: Acts as a nucleophilic center for O-alkylation, esterification, or oxidation to a ketone.
N3-Proton: Provides a hydrogen-bond donor site and a secondary point for functionalization (N-alkylation) under strongly basic conditions.
Crystallographic studies on the parent unfunctionalized 1-methyl-1,3-diazinan-2-one reveal a non-planar, puckered 6-membered ring with a dihedral angle of 42.1° . This conformation projects the C5-hydroxyl group into a sterically accessible equatorial or axial position, significantly enhancing its reactivity compared to planar 5-membered cyclic systems like DMI.
Fig 1. Reactivity modes of traditional cyclic ureas vs. 5-hydroxy-1-methyl-1,3-diazinan-2-one.
Quantitative Reactivity Comparison
To guide experimental design, the physical and chemical properties dictating the reactivity of these cyclic ureas are summarized below:
Property
DMPU
DMI
5-Hydroxy-1-methyl-1,3-diazinan-2-one
CAS Number
7226-23-5
80-73-9
1515127-94-2
Ring Size
6-membered
5-membered
6-membered
Molecular Weight
128.17 g/mol
114.15 g/mol
130.15 g/mol
H-Bond Donors
0
0
2 (N-H, O-H)
H-Bond Acceptors
1 (Carbonyl O)
1 (Carbonyl O)
2 (Carbonyl O, Hydroxyl O)
Primary Role
Solvent / Ligand
Solvent / Ligand
Synthetic Scaffold / Building Block
Reactivity Handle
None (Inert)
None (Inert)
C5-Hydroxyl, N3-Proton
Experimental Workflows: Ligand vs. Scaffold
To demonstrate the divergent utility of these molecules, we compare two self-validating experimental protocols: using DMPU as an inert ligand versus actively functionalizing 5-hydroxy-1-methyl-1,3-diazinan-2-one.
Protocol 1: DMPU as a Ligand in Iron-Catalyzed Cross-Coupling
Objective: Utilize DMPU to stabilize the Fe-catalyst and control Grignard reactivity.
Causality: DMPU's high dipole moment and Lewis basicity allow it to coordinate the active iron species. This prevents catalyst degradation and suppresses homocoupling of the Grignard reagent .
Methodology:
Preparation: In an oven-dried Schlenk flask under argon, add Iron(III) acetylacetonate (Fe(acac)3, 5 mol%), the aryl chloride substrate (1.0 equiv), and DMPU (0.5 equiv) in anhydrous THF (0.2 M).
Activation: Cool the mixture to 0 °C.
Coupling: Dropwise add the alkyl Grignard reagent (1.5 equiv) over 10 minutes.
Self-Validation: The slow addition maintains a low steady-state concentration of the nucleophile, visually indicated by a controlled color change from red to dark brown, confirming the formation of the active low-valent iron species.
Quench & Workup: Stir for 10 minutes, then quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over MgSO4, and purify via flash chromatography.
Protocol 2: Selective O-Acylation of 5-Hydroxy-1-methyl-1,3-diazinan-2-one
Objective: Selectively functionalize the C5-hydroxyl group while leaving the N3-proton intact.
Causality: The urea nitrogen (N3) is highly deactivated due to resonance delocalization of its lone pair into the carbonyl group. By using standard Steglich esterification conditions, the highly nucleophilic aliphatic C5-OH reacts rapidly with the activated carboxylic acid, ensuring complete chemoselectivity over the N3-H.
Methodology:
Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.1 equiv) in anhydrous CH2Cl2 (0.1 M). Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv). Stir for 15 minutes at room temperature to form the active O-acylisourea intermediate.
Functionalization: Add 5-hydroxy-1-methyl-1,3-diazinan-2-one (1.0 equiv) to the mixture.
Monitoring: Stir at room temperature for 4-6 hours.
Self-Validation: Monitor via TLC (stain with KMnO4). The disappearance of the starting material validates the completion of the O-acylation.
Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by 1M HCl, and finally brine.
Self-Validation: EDC·HCl produces a water-soluble urea byproduct, which is cleanly removed during this aqueous wash, leaving the pure O-acylated scaffold in the organic phase.
Fig 2. Self-validating experimental workflow for the selective functionalization of the scaffold.
References
Title: Cyclic Ureas (DMI, DMPU) as Efficient, Sustainable Ligands in Iron-Catalyzed C(sp2)–C(sp3) Coupling of Aryl Chlorides and Tosylates
Source: Green Chemistry (2017)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Methodology Guide
Introduction: The Analytical Challenge
5-Hydroxy-1-methyl-1,3-diazinan-2-one (
C5H10N2O2
) is a cyclic urea derivative featuring a critical chiral center at the C5 position bearing a hydroxyl group. In pharmaceutical development, where cyclic ureas frequently serve as core pharmacophores (e.g., in HIV protease inhibitors or NK1 receptor antagonists), the stereochemical purity of this scaffold dictates both target binding affinity and pharmacokinetic behavior.
Rigorous validation of its enantiomeric excess (ee) is not just a regulatory formality; it is a scientific necessity. Cyclic ureas are prominent features in therapeutics, making the rigorous validation of their essential [4]. This guide provides an objective, data-driven comparison of the two premier methodologies for validating the stereochemical purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy .
Causality in Analytical Selection: Why These Methods?
As an application scientist, selecting an analytical technique requires understanding the molecular interactions at play.
Chiral HPLC (The Gold Standard):
Chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP). For 5-Hydroxy-1-methyl-1,3-diazinan-2-one, the C5-OH and the urea carbonyl act as strong hydrogen bond donors and acceptors. These moieties interact stereospecifically with the carbamate linkages of immobilized polysaccharide CSPs (such as amylose or cellulose derivatives). Because these interactions are rapidly reversible, HPLC provides excellent peak shapes and high-sensitivity quantification, making it the preferred method in [2].
Chiral NMR (The Orthogonal Validator):
While HPLC is highly sensitive, it cannot natively determine absolute configuration without reference standards. Chiral NMR provides orthogonal validation. By covalently derivatizing the C5 secondary alcohol with a Chiral Derivatizing Agent (CDA) such as Mosher's Acid Chloride (MTPA-Cl), we convert the enantiomers into stable diastereomers. The spatial arrangement of the MTPA phenyl ring causes anisotropic magnetic shielding, which differentially shifts the N1-methyl protons in the
1H
NMR spectrum. This allows for both ee quantification and absolute configuration assignment. For comprehensive characterization, a utilizing both techniques is highly recommended [1].
A robust analytical protocol must be a self-validating system. It must inherently prove that the data it generates is free from matrix interference, kinetic resolution, or system bias.
Method A: Chiral HPLC (Polysaccharide CSP)
Self-Validating Principle: System suitability, particularly the baseline resolution of a racemic standard, is a mandatory self-validating step before any [3]. If the system cannot resolve a 50:50 racemate, it cannot accurately quantify a 99:1 enantioenriched sample.
Step-by-Step Methodology:
System Equilibration: Install an immobilized cellulose-based column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm). Flush with a mobile phase of Hexane/Isopropanol (80:20 v/v) at 1.0 mL/min. Set UV detection at 210 nm to capture the urea n→π* transition.
Racemate Baseline (System Suitability): Inject 10 µL of a 1 mg/mL racemic 5-Hydroxy-1-methyl-1,3-diazinan-2-one standard. Adjust the isopropanol modifier until the resolution (
Rs
) between the (R) and (S) enantiomers is > 2.0.
Blank Injection: Inject pure diluent (Hexane/IPA) to confirm the absence of carryover at the established retention times.
Sample Analysis: Inject the enantioenriched sample. Calculate ee% using the area normalization method:
Spike Recovery (Identity Confirmation): Spike the enantioenriched sample with 5% of the pure minor enantiomer. A proportional increase in the minor peak area without peak broadening confirms enantiomer identity and rules out co-eluting achiral impurities.
Method B: Chiral NMR via Mosher's Esterification
Self-Validating Principle: Derivatization must proceed to 100% conversion without kinetic bias. Derivatizing the racemate first proves that neither enantiomer reacts faster, ensuring the final diastereomeric ratio accurately reflects the initial enantiomeric ratio.
Step-by-Step Methodology:
Racemate Control Derivatization: Dissolve 10 mg of racemic 5-Hydroxy-1-methyl-1,3-diazinan-2-one in 0.5 mL of anhydrous
CDCl3
. Add 3 equivalents of pyridine and 1.5 equivalents of (R)-(-)-MTPA-Cl. Stir at room temperature for 2 hours.
Conversion Check: Acquire a crude
1H
NMR. The complete disappearance of the C5 carbinol proton (which shifts downfield upon esterification) confirms 100% conversion.
Diastereomeric Resolution Confirmation: Observe the N1-methyl singlet (approx. 2.9 ppm). In the derivatized racemate, this signal will split into two distinct singlets of equal integration (1:1 ratio), proving no kinetic resolution occurred during the reaction.
Enantioenriched Sample Derivatization: Repeat Step 1 using the enantioenriched sample under identical conditions.
Quantification: Acquire a
19F
NMR (to observe the
CF3
group of the MTPA ester, avoiding
1H
background overlap). Integrate the baseline-resolved peaks to calculate the diastereomeric excess (de), which directly equals the ee of the original sample.
Workflow Visualization
Below is the logical framework for executing this dual-method validation strategy.
Cross-validation workflow for determining the enantiomeric excess of cyclic urea derivatives.
Quantitative Data Comparison
To assist in method selection, the following table summarizes the performance metrics of both techniques when applied to 5-Hydroxy-1-methyl-1,3-diazinan-2-one.
Parameter
Chiral HPLC (Polysaccharide CSP)
Chiral NMR (Mosher's Ester)
Primary Mechanism
Transient diastereomeric interactions
Covalent diastereomer formation
Resolution (
Rs
) Potential
High (
Rs
> 2.0 typical with optimization)
Very High (Baseline resolution in
19F
NMR)
Limit of Quantitation (LOQ)
0.05% - 0.1% (UV detection)
1.0% - 2.0% (Signal-to-noise limited)
Sample Preparation
Minimal (Dilute and shoot)
Extensive (Anhydrous derivatization required)
Analysis Time per Sample
10 - 30 minutes
1 - 2 hours (including reaction time)
Absolute Configuration
Requires known reference standards
Can be deduced via empirical shielding models
Conclusion
While Chiral HPLC remains the industry workhorse for routine, high-throughput ee determination due to its superior limit of quantitation (LOQ) and minimal sample preparation, Chiral NMR via Mosher's esterification is indispensable for orthogonal cross-validation and absolute stereochemical assignment. Employing both in a closed-loop, self-validating workflow ensures unimpeachable data integrity for cyclic urea drug intermediates.
References
Title: Analytical Techniques for Stereochemistry
Source: Chiralpedia
URL: [Link]
Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances
Source: Regis Technologies
URL: [Link]
Title: Enantioselective Organocatalytic Amine-Isocyanate Capture-Cyclization: Regioselective Alkene Iodoamination for the Synthesis of Chiral Cyclic Ureas
Source: ACS Catalysis
URL: [Link]
Validation
An Objective Comparison of Leading Solvents in Pharmaceutical Formulations: Efficacy, Safety, and Application
A Note to the Reader: Initial research on the compound "5-Hydroxy-1-methyl-1,3-diazinan-2-one" did not yield sufficient public data to conduct a comprehensive comparative analysis. This compound is listed for research pu...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Reader: Initial research on the compound "5-Hydroxy-1-methyl-1,3-diazinan-2-one" did not yield sufficient public data to conduct a comprehensive comparative analysis. This compound is listed for research purposes only by some chemical suppliers but lacks a significant body of peer-reviewed literature detailing its use in pharmaceutical formulations.[1] To provide a valuable and data-rich guide for researchers in drug development, this document has been pivoted to compare three widely used and extensively documented solvents in pharmaceutical formulations: N-Methyl-2-pyrrolidone (NMP) , Dimethyl Sulfoxide (DMSO) , and Propylene Glycol (PG) . These excipients are critical in overcoming solubility challenges and enhancing drug delivery.
Introduction: The Critical Role of Solvents in Pharmaceutical Efficacy
The bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API) are fundamentally linked to its formulation. A significant challenge in drug development is the poor aqueous solubility of many promising drug candidates. Pharmaceutical solvents, or excipients, are incorporated into formulations to dissolve, stabilize, and deliver APIs effectively.[2][3] An ideal solvent should possess strong solubilizing power for a wide range of compounds, be non-toxic, chemically stable, and cost-effective. This guide provides a detailed comparison of three prominent polar aprotic and protic solvents—NMP, DMSO, and PG—to assist formulation scientists in making informed decisions.
Physicochemical Properties and Solubilizing Mechanisms
The choice of a solvent is often dictated by its physicochemical properties, which in turn determine its mechanism of action.
N-Methyl-2-pyrrolidone (NMP): A powerful, polar aprotic solvent, NMP is highly miscible with water and most organic solvents.[4] Its efficacy stems from its ability to act as both a cosolvent and a complexing agent.[5] NMP can enhance drug solubility by reducing the surface tension of water and through molecular interactions, such as stacking with drug molecules.[5][6]
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent, DMSO is renowned for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[7][8] It is miscible with water and many organic solvents.[4] In topical applications, DMSO enhances skin penetration by disrupting the lipid matrix of the stratum corneum and altering keratin protein structures.[[“]]
Propylene Glycol (PG): A viscous, colorless liquid, PG is a protic solvent that is miscible with water and many organic solvents.[10] It is widely used in oral, injectable, and topical formulations due to its excellent solvency, low toxicity, and humectant properties.[10][11] PG helps to dissolve and stabilize APIs, ensuring their uniform distribution within the formulation.[3][10]
The following diagram illustrates the distinct chemical structures of these three solvents.
Caption: Chemical structures of NMP, DMSO, and PG.
Comparative Efficacy in Drug Solubilization
The primary function of these solvents in many formulations is to enhance the solubility of poorly soluble drugs. Comparative studies have demonstrated significant differences in their solubilizing efficiency.
A study comparing the solubilization efficiency of NMP, ethanol, and PG for 13 poorly soluble drugs found NMP to be the most effective.[5] In a 20% v/v aqueous solution, NMP achieved solubility enhancements of up to 800-fold compared to water.[5] The study also highlighted that solubilities in 20% v/v NMP solutions were nearly two to eight times higher than in 20% v/v ethanol solutions.[6]
DMSO is also a potent solubilizer, often used in early drug discovery for compound screening due to its ability to dissolve a wide array of molecules.[12][13] Its high polarity makes it an excellent solvent for many APIs that are difficult to dissolve in other excipients.[4][8]
Propylene glycol is a versatile and widely used solvent in oral, injectable, and topical formulations. It is effective at dissolving both hydrophilic and lipophilic compounds.[2]
Table 1: Comparison of Physicochemical and Solubilizing Properties
The choice of solvent is also highly dependent on the intended route of administration.
Topical and Transdermal Delivery
For topical and transdermal systems, the ability of a solvent to enhance the permeation of the API through the skin is crucial.
DMSO is a well-established and potent penetration enhancer.[[“]][17][18] It is used in approved topical formulations, such as a diclofenac sodium topical solution, to facilitate the delivery of both hydrophilic and lipophilic drugs across the skin.[18][20]
NMP also functions as a chemical penetration enhancer for both hydrophilic and hydrophobic drugs.[14][21] Studies have shown that NMP can significantly increase the permeation of drugs like propranolol through the human epidermis.[22] The mechanism is thought to involve a co-transport system where NMP forms complexes with the drug molecules.[22][23]
Propylene Glycol is a common component in many topical creams, ointments, and lotions.[2][11][24] It acts as a solvent, humectant, and can also enhance the absorption of active ingredients.[2][15][24]
Oral and Injectable Formulations
In oral and injectable formulations, the primary considerations are solubility enhancement and safety.
Propylene Glycol is widely used as a solvent in oral solutions, injectables, and soft capsules.[2] It is particularly useful for drugs that are insoluble in water.
NMP has been investigated for its potential in oral drug delivery due to its high solubilizing capacity. However, concerns about its toxicity have limited its widespread use in oral formulations.
DMSO is less commonly used in oral and injectable formulations for systemic delivery due to its potential for side effects, although it is a component in some approved products.[20]
Safety and Toxicological Profiles
The safety of any excipient is of paramount importance in pharmaceutical development.
Propylene Glycol is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food and pharmaceuticals. It has a low toxicity profile, though in rare cases, particularly with high intravenous doses, it can cause adverse effects such as lactic acidosis and central nervous system depression.[19]
DMSO , while having a long history of use, is known to cause localized skin reactions and a characteristic garlic-like breath and body odor.[17] High-purity pharmaceutical grades are recommended to minimize impurities.[17]
NMP faces more significant regulatory scrutiny due to concerns about reproductive toxicity.[7][8] It is classified as a substance of very high concern (SVHC) in Europe.[25] This has led to restrictions on its use in some applications.[8]
To objectively compare the solubilizing efficacy of these solvents for a novel API, a standardized experimental protocol is essential. The shake-flask method is a reliable approach for determining thermodynamic solubility.
Materials and Equipment
Active Pharmaceutical Ingredient (API) powder
N-Methyl-2-pyrrolidone (USP Grade)
Dimethyl Sulfoxide (USP Grade)
Propylene Glycol (USP Grade)
Phosphate-Buffered Saline (PBS), pH 7.4
Scintillation vials or glass test tubes
Orbital shaker with temperature control
Centrifuge
HPLC system with a suitable column and detector
Analytical balance
Syringe filters (0.22 µm)
Step-by-Step Procedure
Preparation of Solvent Systems: Prepare 20% v/v solutions of NMP, DMSO, and PG in PBS (pH 7.4).
Sample Preparation: Add an excess amount of the API powder to separate vials containing each of the solvent systems and a control vial with only PBS.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved API.
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
Quantification: Dilute the filtered samples with a suitable mobile phase and analyze the concentration of the dissolved API using a validated HPLC method.
Data Analysis: Calculate the solubility of the API in each solvent system (in mg/mL or µg/mL) and compare the results.
The following diagram illustrates this experimental workflow.
Caption: Workflow for comparative solubility testing.
Conclusion and Future Perspectives
The selection of a pharmaceutical solvent is a multifaceted decision that requires a balance of efficacy, safety, and the specific requirements of the drug delivery system.
Propylene Glycol remains a cornerstone excipient for a wide range of applications due to its well-established safety profile and versatility.[2]
N-Methyl-2-pyrrolidone offers superior solubilizing power for many challenging APIs but is hampered by toxicological concerns that limit its applications, particularly in chronic use formulations.[5][26]
Dimethyl Sulfoxide is an invaluable tool for topical and transdermal drug delivery, offering unparalleled penetration enhancement.[[“]][18] The use of high-purity grades is critical to ensure safety.[17]
Future research will likely focus on the development of novel, safer solvents with high solubilizing capacity. Additionally, a deeper understanding of the molecular interactions between solvents, APIs, and biological barriers will enable the more rational design of drug delivery systems. As regulatory standards continue to evolve, the demand for excipients with robust safety and efficacy data will only increase.
References
PharmiWeb.com. (2024). Exploring Propylene Glycol's Role as a Reliable Excipient. [Link]
Independent Chemical. (2025). Propylene Glycol for pharmaceutical, food, and industrial applications. [Link]
Drugs.com. (2025). Propylene Glycol: What is it and where is it used?[Link]
Lee, P. J., Langer, R., & Shastri, V. P. (2005). Role of n-methyl pyrrolidone in the enhancement of aqueous phase transdermal transport. Journal of Pharmaceutical Sciences, 94(4), 912-917. [Link]
Journal of Excipients and Food Chemicals. (2024). Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. [Link]
Simon, L. S., & Grierson, L. M. (2011). Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs. The Physician and Sportsmedicine, 39(3), 75-82. [Link]
Pharmaceutical Technology. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur.[Link]
CBD.market. (2025). DMSO: The Next Big Thing to Enhance Topical Formulations and Ingredient Bioavailability. [Link]
Consensus. (n.d.). Role of DMSO as a skin penetration enhancer in topical drug delivery. [Link]
ResearchGate. (2014). An Insight into the Skin Penetration Enhancement Mechanism of N-Methylpyrrolidone. [Link]
Monti, D., et al. (2014). An insight into the skin penetration enhancement mechanism of N-methylpyrrolidone. Journal of Pharmaceutical Sciences, 103(3), 855-862. [Link]
National Institutes of Health. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. [Link]
MDPI. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. [Link]
Akhlaghi, S. P., & Saraf, S. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech, 9(2), 366-376. [Link]
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
Jouyban, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 544-554. [Link]
Cameo Chemicals. (2023). DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [Link]
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
SciSpace. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]
Ecovia Chemical. (n.d.). Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile). [Link]
Semantic Scholar. (n.d.). Pyrrolidones as Penetration Enhancers. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. [Link]
ResearchGate. (n.d.). DMSO solubility and bioscreening. [Link]
National Institutes of Health. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
ResearchGate. (2010). (PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. [Link]
National Institutes of Health. (2022). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. [Link]
National Institutes of Health. (2017). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. [Link]
ResearchGate. (2021). Propylthiouracil Solubility in Aqueous Solutions of Ethylene Glycol, N,N-Dimethylformamide, N-Methyl-2-pyrrolidone, and Dimethylsulfoxide: Measurement and Thermodynamic Modeling. [Link]
European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5-Hydroxy-1-methyl-1,3-diazinan-2-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical rea...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, including novel compounds like 5-Hydroxy-1-methyl-1,3-diazinan-2-one, is a critical component of our professional practice. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established laboratory safety principles and regulatory frameworks.
While specific, detailed safety and disposal information for 5-Hydroxy-1-methyl-1,3-diazinan-2-one is not extensively documented in publicly available literature, its intended use is for research purposes only[1]. The absence of a comprehensive hazard profile necessitates a conservative approach to its handling and disposal. Therefore, it is prudent to treat this compound as a potentially hazardous chemical waste until a formal hazard characterization is completed. This protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Guiding Principle: Proactive Hazard Assessment and Waste Characterization
The foundation of safe chemical disposal lies in a thorough understanding of the substance's potential hazards. In the absence of a specific Safety Data Sheet (SDS), we must rely on "generator knowledge" of the chemical's structure and properties, as well as general principles of chemical safety[2]. 5-Hydroxy-1-methyl-1,3-diazinan-2-one is a nitrogen-containing heterocyclic compound with a hydroxyl group. While some related compounds may not be classified as hazardous, the potential for biological activity and unforeseen reactivity necessitates that we handle it with care[3].
Initial Hazard Assessment:
Toxicity: The toxicological properties have not been fully investigated[4]. Therefore, assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.
Reactivity: While the structure does not immediately suggest high reactivity, it is crucial to avoid mixing it with other chemical wastes to prevent unknown and potentially hazardous reactions[5]. Strong acids, bases, and oxidizing agents should be kept separate[6].
Environmental Hazards: The environmental fate and effects of this compound are unknown. To prevent environmental contamination, it must not be disposed of down the drain or in regular trash[7]. The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of chemical waste to prevent such occurrences.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of 5-Hydroxy-1-methyl-1,3-diazinan-2-one waste.
Step 1: Segregation of Waste
Proper waste segregation is paramount to prevent accidental chemical reactions and to ensure compliant disposal.
Solid Waste:
Collect any solid 5-Hydroxy-1-methyl-1,3-diazinan-2-one waste in a dedicated, chemically compatible container.
Contaminated personal protective equipment (PPE) such as gloves and weighing papers should also be placed in this container.
Liquid Waste:
Solutions containing 5-Hydroxy-1-methyl-1,3-diazinan-2-one should be collected in a separate, leak-proof container.
Do not mix this waste with other solvent or aqueous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent wastes, for example, must always be segregated[6][8].
Sharps Waste:
Any needles, syringes, or other sharps contaminated with 5-Hydroxy-1-methyl-1,3-diazinan-2-one must be disposed of in a designated sharps container.
Step 2: Containerization and Labeling
Proper containerization and labeling are crucial for the safety of all personnel who may handle the waste.
Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid[9]. For liquid waste, leave adequate headspace (at least 10%) to allow for vapor expansion.
Labeling: All waste containers must be clearly labeled with the following information:
The words "Hazardous Waste"
The full chemical name: "5-Hydroxy-1-methyl-1,3-diazinan-2-one"
The approximate concentration and volume of the waste
The date the waste was first added to the container
The name and contact information of the generating researcher or lab
Step 3: In-Lab Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by your institution's EHS department[9].
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Segregation: Ensure that the waste container for 5-Hydroxy-1-methyl-1,3-diazinan-2-one is segregated from incompatible materials[6].
Step 4: Arranging for Disposal
Never attempt to dispose of chemical waste yourself. All disposal must be handled through your institution's EHS department or a licensed hazardous waste contractor.
Contact EHS: Once the waste container is nearly full, contact your EHS department to schedule a pickup. Follow your institution's specific procedures for requesting a waste pickup.
Documentation: You will likely need to complete a hazardous waste manifest or a similar tracking document. This is a legal requirement to ensure "cradle-to-grave" management of the waste[10].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical with limited safety information.
Disposal workflow for a research chemical.
Regulatory and Safety Data Summary
The following table summarizes key considerations for hazardous waste generators based on EPA regulations.
Regulatory Aspect
Requirement
Rationale
Waste Characterization
Determine if the waste is hazardous (listed or characteristic). In the absence of data, assume it is hazardous.
To ensure proper handling and disposal, preventing harm to human health and the environment[2].
EPA Generator Status
Your institution's total hazardous waste generation determines its generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific compliance requirements.
Different levels of regulation apply based on the volume of waste generated[2].
Container Management
Containers must be kept closed, in good condition, and properly labeled.
To prevent spills, leaks, and exposure to hazardous materials[9].
Accumulation Time Limits
There are limits on how long hazardous waste can be stored on-site before it must be transported to a licensed disposal facility.
To minimize the risks associated with long-term storage of hazardous materials[10].
Record Keeping
All records related to hazardous waste generation, storage, and disposal must be maintained for at least three years[2].
To demonstrate compliance with regulations and to track waste from generation to final disposal.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By adhering to the conservative and systematic approach outlined in this guide, you can ensure the safe management of 5-Hydroxy-1-methyl-1,3-diazinan-2-one waste, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University.
Laboratory chemical waste disposal guidelines. University of Otago.
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex.
SAFETY DATA SHEET. (2025, September 22). TCI Chemicals.
SAFETY DATA SHEET. (2010, June 28). Thermo Fisher Scientific.
5-(cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. (2022, August 11). ChemicalBook.
Personal protective equipment for handling 5-Hydroxy-1-methyl-1,3-diazinan-2-one
Comprehensive Safety and Handling Guide for 5-Hydroxy-1-methyl-1,3-diazinan-2-one As a Senior Application Scientist, I frequently encounter novel cyclic urea derivatives in drug development and synthetic workflows. 5-Hyd...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide for 5-Hydroxy-1-methyl-1,3-diazinan-2-one
As a Senior Application Scientist, I frequently encounter novel cyclic urea derivatives in drug development and synthetic workflows. 5-Hydroxy-1-methyl-1,3-diazinan-2-one (CAS: 1515127-94-2)[1] is a specialized hexahydropyrimidin-2-one derivative[2]. While it is primarily designated for research use, its structural properties demand rigorous safety protocols.
To ensure scientific integrity and operational safety, handling this compound requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450)[3] and the National Research Council's Prudent Practices in the Laboratory[4]. This guide provides the causal reasoning behind our safety choices and a self-validating operational workflow.
Risk Assessment & Causality
Before detailing the step-by-step protocol, it is critical to understand why specific Personal Protective Equipment (PPE) is selected for this specific molecule.
Dermal Penetration & Carrier Risk: Cyclic ureas are known for their high polarity and tissue-penetrating capabilities. The presence of both a hydrophilic hydroxyl group and a lipophilic methylated cyclic urea core gives 5-Hydroxy-1-methyl-1,3-diazinan-2-one unique amphiphilic characteristics. This means it can readily partition through the stratum corneum (skin barrier) and potentially act as a carrier solvent, transporting other hazardous solutes into the bloodstream.
Aerosolization: As a solid powder with a molecular weight of 130.15 g/mol [1], electrostatic repulsion during weighing can generate fine, inhalable dust. Inhalation bypasses first-pass metabolism, making respiratory protection and engineering controls (fume hoods) non-negotiable[4].
Mandatory PPE Framework
The following table summarizes the required PPE for handling 5-Hydroxy-1-methyl-1,3-diazinan-2-one, grounded in OSHA compliance standards[3].
PPE Category
Specification
Causality / Scientific Rationale
Hand Protection
Powder-free Nitrile (Minimum 5 mil) or Butyl Rubber
Protects against incidental contact. The cyclic urea core can degrade thinner latex. Double-glove or use butyl rubber if handling the compound in organic solution.
Eye Protection
ANSI Z87.1 / EN 166 Chemical Splash Goggles
Prevents ocular exposure to alkaline nitrogenous dust, which can cause severe corneal irritation.
Body Protection
Flame-Resistant (FR) or 100% Cotton Lab Coat
Prevents the accumulation of static electricity that could aerosolize the fine powder during transfer.
Respiratory
N95/P100 Particulate Respirator
Mitigates inhalation risk of airborne particulates. Note: Primary handling must occur inside a certified chemical fume hood.
Step-by-Step Operational Protocol
This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.
Step 1: Engineering Control Verification
Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).
Validation Check: Tape a small piece of tissue to the bottom of the sash. It should pull gently inward. If it flutters violently or hangs straight down, the airflow is compromised; do not proceed.
Step 2: Preparation and Anti-Static Mitigation
Action: Don all required PPE. Wipe the exterior of the chemical container with a damp, lint-free cloth to discharge static electricity.
Validation Check: Ensure gloves fit snugly without restricting dexterity, minimizing the risk of knocking over the vial during micro-manipulations.
Step 3: Weighing and Transfer
Action: Use a grounded, anti-static weigh boat. Transfer the solid using a stainless-steel micro-spatula. Keep the sash lowered to the minimum workable height (typically 18 inches) to prevent breathing zone contamination[4].
Validation Check: Observe the analytical balance readout. A stable reading confirms that air currents are sufficiently minimized, preventing aerosolization of the compound.
Step 4: Dissolution
Action: Add your solvent slowly down the side of the receiving flask to prevent splashing. Cap the flask immediately after addition.
Validation Check: Inspect the solution against a light background to ensure complete dissolution before removing the sealed flask from the fume hood.
Spill Management and Disposal Plan
In the event of a spill, immediate containment is required to prevent environmental discharge.
Solid Spill: Do not sweep dry. Lightly mist the powder with a compatible solvent (e.g., water or ethanol, depending on the reaction matrix) to suppress dust, then absorb with inert materials like vermiculite.
Disposal: 5-Hydroxy-1-methyl-1,3-diazinan-2-one contains nitrogenous rings that can form toxic byproducts if improperly degraded. Collect all contaminated PPE, weigh boats, and absorbents into a clearly labeled, sealable hazardous waste container. Route for high-temperature chemical incineration according to institutional Chemical Hygiene Plans[3].
Workflow Visualization
The following diagram illustrates the logical flow of handling and emergency response for this compound.
Operational workflow for handling 5-Hydroxy-1-methyl-1,3-diazinan-2-one and spill response.
References
5-hydroxy-1-methyltetrahydropyrimidin-2(1H)-one - CAS 1515127-94-2.MolAid.